molecular formula C8H4N2O2 B2938745 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile CAS No. 201531-21-7

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Cat. No.: B2938745
CAS No.: 201531-21-7
M. Wt: 160.132
InChI Key: HGIWVOWYATXMHJ-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.132. The purity is usually 95%.
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Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-4-5-1-2-7-6(3-5)10-8(11)12-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIWVOWYATXMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201531-21-7
Record name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanisms, experimental protocols, and critical process parameters. We will explore the strategic synthesis starting from the key precursor, 4-amino-3-hydroxybenzonitrile, and detail the cyclization methodologies to construct the target benzoxazolone ring system. This guide emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the synthesis for reproducible and scalable applications.

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazole moiety, and specifically the 2-oxobenzoxazole (benzoxazolone) core, is a privileged structure in medicinal chemistry. These heterocyclic compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The rigid, planar structure of the benzoxazolone ring allows for specific interactions with various biological targets, making it a valuable scaffold in the design of novel therapeutic agents. The title compound, this compound, incorporates a nitrile group, which can serve as a key pharmacophore or a synthetic handle for further molecular elaboration, enhancing its potential in drug discovery programs.

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic disconnection of the target molecule, this compound, points to 4-amino-3-hydroxybenzonitrile as the primary starting material. This precursor contains the requisite ortho-aminophenol functionality and the nitrile group at the desired position on the benzene ring. The core synthetic challenge, therefore, lies in the efficient cyclization of this precursor to form the five-membered oxazolone ring.

G target This compound precursor 4-Amino-3-hydroxybenzonitrile target->precursor Cyclization reagent C1 Electrophile (e.g., Phosgene equivalent) precursor->reagent

Caption: Retrosynthetic approach for the target molecule.

Synthesis of the Key Precursor: 4-Amino-3-hydroxybenzonitrile

The synthesis of 4-amino-3-hydroxybenzonitrile is a critical first step. A common and effective method involves the reduction of a nitro-group precursor, 4-amino-3-nitrobenzonitrile. This transformation can be achieved using various reducing agents, with stannous chloride (SnCl₂) in an acidic medium being a reliable choice.

Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzonitrile

Materials:

  • 4-Amino-3-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-amino-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-amino-3-hydroxybenzonitrile.

Cyclization Strategies for the Formation of the 2-Oxobenzoxazole Ring

The crucial step in the synthesis is the cyclization of 4-amino-3-hydroxybenzonitrile to form the 2-oxobenzoxazole ring. This requires a one-carbon electrophile that will react with both the amino and hydroxyl groups of the precursor. Two highly effective and commonly employed reagents for this transformation are N,N'-Carbonyldiimidazole (CDI) and triphosgene (bis(trichloromethyl) carbonate).

Method A: Cyclization using N,N'-Carbonyldiimidazole (CDI)

CDI is a safe and easy-to-handle solid reagent that acts as a phosgene equivalent. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes intramolecular cyclization to yield the desired product.

G start 4-Amino-3-hydroxybenzonitrile cdi CDI start->cdi Nucleophilic attack by NH₂ intermediate Intermediate (N-acyl imidazole) cdi->intermediate Formation product This compound intermediate->product Intramolecular cyclization G start 4-Amino-3-hydroxybenzonitrile triphosgene Triphosgene start->triphosgene Reaction intermediate Chloroformate Intermediate triphosgene->intermediate Formation product This compound intermediate->product Intramolecular cyclization base Base (e.g., Triethylamine) product->base

References

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile CAS number 201531-21-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile (CAS: 201531-21-7)

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and capacity for diverse substitutions make it a cornerstone for the development of novel therapeutic agents and functional materials. Within this class, this compound, also known as a benzoxazolone derivative, represents a key chemical intermediate and a subject of research interest. The presence of the nitrile group at the 5-position offers a versatile chemical handle for further molecular elaboration, while the lactam-like core imparts specific electronic and steric properties.

This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, spectroscopic profile, synthetic considerations, and safety protocols. The content herein is curated for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and potential.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of a bicyclic system where a benzene ring is fused to an oxazolidin-2-one ring. The key identifying features and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 201531-21-7[1][2]
Molecular Formula C₈H₄N₂O₂[1][3][2]
Molecular Weight 160.13 g/mol [3][2]
IUPAC Name 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrileN/A
InChI Key HGIWVOWYATXMHJ-UHFFFAOYSA-N[2]
Physical Form Solid
Storage Conditions Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. Also cited as stable at 2-8°C, sealed in a dry environment.[2]

Proposed Synthesis Pathway

The synthesis of the benzoxazolone ring system is a well-established transformation in organic chemistry. A highly plausible and efficient route to this compound involves the cyclization of a substituted 2-aminophenol. The logical starting material for this specific molecule is 3-amino-4-hydroxybenzonitrile . This precursor can be reacted with a carbonylating agent, such as carbonyldiimidazole (CDI), in an appropriate solvent like tetrahydrofuran (THF). CDI is often preferred due to its high reactivity and the benign nature of its byproducts (imidazole and CO₂).

The reaction proceeds via an initial acylation of the amino group by CDI, followed by an intramolecular nucleophilic attack of the adjacent hydroxyl group onto the activated carbonyl, leading to ring closure and elimination of a second imidazole molecule.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Final Product A 3-Amino-4-hydroxybenzonitrile C Solvent: Tetrahydrofuran (THF) Temperature: Room Temp to Reflux A->C + CDI B Carbonyldiimidazole (CDI) B->C D This compound C->D Intramolecular Cyclization + Purification

Fig 1. Proposed synthetic workflow for the target compound.

Spectroscopic Profile and Characterization

While specific, experimentally-derived spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its spectroscopic features.[3] Characterization would rely on a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to be simple. A broad singlet, typically downfield (>11 ppm), would correspond to the N-H proton of the oxazolone ring. The aromatic region would show three distinct protons. Their splitting pattern would be complex due to their ortho, meta, and para relationships, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets between 7.0 and 7.8 ppm.

  • ¹³C NMR: The carbon spectrum would be highly informative. Key expected resonances include the carbonyl carbon (C=O) around 155-165 ppm, the nitrile carbon (C≡N) around 118-125 ppm, and six distinct aromatic/heterocyclic carbons between 100 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C=O Stretch: A very strong, sharp absorption band characteristic of a cyclic carbamate (lactone-amide) around 1750-1780 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 160. The fragmentation pattern of the benzoxazole core is typically characterized by the loss of stable neutral molecules. Key expected fragments would arise from the loss of carbon monoxide (CO) from the carbonyl group or the loss of hydrogen cyanide (HCN).

G A Sample Preparation (Dissolve in Deuterated Solvent, e.g., DMSO-d6) B NMR Analysis (¹H, ¹³C, COSY) A->B Acquire Data C IR Analysis (KBr Pellet or ATR) A->C Acquire Data D Mass Spectrometry (LC-MS or GC-MS) A->D Acquire Data E Data Interpretation & Structure Confirmation B->E Analyze Spectra C->E Analyze Spectra D->E Analyze Spectra

Fig 2. Standard workflow for spectroscopic characterization.

Experimental Protocol: NMR Sample Preparation

The following is a standard, self-validating protocol for preparing a sample of this compound for NMR analysis.

Objective: To prepare a homogeneous solution suitable for high-resolution ¹H and ¹³C NMR spectroscopy.

Materials:

  • This compound (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans, especially for ¹³C NMR.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of DMSO-d₆ to the vial. Trustworthiness: Using a high-purity deuterated solvent is critical to minimize interfering signals from residual protons in the solvent.

  • Dissolution: Cap the vial and gently vortex or swirl the mixture until the solid is completely dissolved. A brief application of heat from a heat gun or a warm water bath may be used if solubility is poor, but allow the solution to return to room temperature before proceeding. Causality: Complete dissolution is essential for obtaining sharp, well-resolved NMR peaks. Inhomogeneity leads to line broadening.

  • Transfer: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube using the Pasteur pipette. Ensure the final solution height is approximately 4-5 cm. Trustworthiness: This height ensures the sample is correctly positioned within the detection coil of the NMR spectrometer for optimal signal detection.

  • Final Check: Cap the NMR tube and wipe the exterior clean. Inspect the sample visually to ensure there are no suspended particles or air bubbles. The sample is now ready for analysis.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with standard laboratory precautions.[2]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place as per the recommended storage conditions (-20°C for long-term stability).[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

While specific toxicity data for this compound is not available, structurally related compounds may be harmful if swallowed or may cause skin and eye irritation.[4]

References

A Guide to the Spectroscopic Characterization of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazolone core is a privileged structure in drug discovery, appearing in a range of biologically active agents.[2][3] Its unique physicochemical properties make it an attractive scaffold for designing novel therapeutics.[2] Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development program, and a multi-technique spectroscopic approach is the gold standard. This guide will delve into the anticipated features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile, both ¹H and ¹³C NMR will provide critical information about the aromatic system, the heterocyclic ring, and the key functional groups.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for this class of compounds due to its ability to solubilize polar compounds and to clearly show exchangeable protons like N-H protons.[4]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4][5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis Prep Dissolve sample in DMSO-d6 H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Interpret Interpret Chemical Shifts & Coupling Constants TwoD_NMR->Interpret Assign Assign Signals using 2D Correlation Data Interpret->Assign Structure Confirm Structure Assign->Structure Structure_Elucidation MS Mass Spectrometry Determine Molecular Weight Propose Molecular Formula IR IR Spectroscopy Identify Key Functional Groups C=O, N-H, C≡N MS->IR Provides context NMR NMR Spectroscopy ¹H: Proton Environment & Connectivity ¹³C: Carbon Skeleton 2D: Unambiguous Assignments IR->NMR Confirms functional groups Final_Structure Final Structure Confirmation NMR->Final_Structure

References

biological activity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-oxo-2,3-dihydrobenzo[d]oxazole, often referred to as 2-oxobenzoxazole or benzoxazolinone, represents a "privileged" heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapeutic agents. The addition of a 5-carbonitrile moiety introduces a potent electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly modulate the molecule's pharmacokinetic properties and binding affinity to biological targets. This guide synthesizes the current understanding and future potential of this compound derivatives, drawing upon the extensive research conducted on the broader benzoxazole class to forecast their therapeutic promise. We will explore key biological activities, delve into mechanisms of action, and provide validated experimental protocols for their evaluation.

The 2-Oxobenzoxazole Core: A Foundation for Drug Discovery

The benzoxazole ring system is a recurring motif in numerous pharmacologically active compounds, valued for its metabolic stability and ability to engage in various non-covalent interactions with enzymes and receptors.[1][2] The 2-oxo- derivative maintains this aromatic core while introducing a lactam-like functionality. The 5-carbonitrile group is of particular interest; its inclusion can enhance target binding, improve oral bioavailability by blocking a potential site of metabolism, and fine-tune the electronic properties of the entire scaffold. While literature specifically detailing derivatives of this compound is emerging, the vast body of research on related benzoxazoles provides a robust predictive framework for their likely biological activities, most notably in oncology and infectious diseases.[3][4]

A general approach to synthesizing the core structure involves the reaction of a suitably substituted 2-aminophenol with a cyclizing agent like N,N'-carbonyldiimidazole or triphosgene. Subsequent derivatization can then be performed to generate a library of candidate compounds.

G cluster_synthesis General Synthesis Pathway A 3-Amino-4-hydroxybenzonitrile C This compound (Core Scaffold) A->C Cyclization in THF B Cyclizing Agent (e.g., N,N'-Carbonyldiimidazole) B->C E Library of N-Substituted Derivatives C->E Derivatization at N-3 D Alkylation / Arylation Reagents D->E

Caption: General synthesis of N-substituted derivatives.

Primary Therapeutic Target Area: Anticancer Activity

Benzoxazole derivatives have consistently demonstrated significant potential as anticancer agents, acting through multiple mechanisms of action.[4][5] Derivatives of the 2-oxo-5-carbonitrile scaffold are prime candidates for investigation in this area.

Mechanism of Action: Kinase Inhibition (VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Numerous benzoxazole-containing compounds have been identified as potent VEGFR-2 inhibitors.[7][8] They typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the signal transduction cascade that leads to endothelial cell proliferation and migration.

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Inhibitor Benzoxazole Derivative Inhibitor->VEGFR2 Inhibits (ATP Site) PLCg PLCγ Dimer->PLCg PI3K PI3K/Akt Dimer->PI3K RAS Ras/MAPK Dimer->RAS Response Cellular Response (Proliferation, Migration, Survival) PLCg->Response PI3K->Response RAS->Response

Caption: Inhibition of the VEGFR-2 signaling cascade.

Mechanism of Action: Induction of Apoptosis

Beyond targeted kinase inhibition, many benzoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[7] This can be achieved by modulating the expression of key regulatory proteins such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[7] An increase in the Bax/Bcl-2 ratio leads to the activation of caspases (e.g., caspase-3), the executioner enzymes of apoptosis.

Illustrative Data: Cytotoxicity Screening

The initial evaluation of potential anticancer agents involves screening for cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Derivative IDSubstitution at N-3IC₅₀ (µM) vs. HepG2 (Liver)[6]IC₅₀ (µM) vs. MCF-7 (Breast)[6][7]
Hypothetical-01 4-Chlorobenzyl12.518.2
Hypothetical-02 3,4-Dimethoxyphenyl25.133.5
Hypothetical-03 2-Pyridinylmethyl9.811.4
Sorafenib (Control) -5.66.5

Note: Data is illustrative, based on activities of related benzoxazole compounds.

Secondary Therapeutic Target Area: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[9] The oxazole scaffold is present in several natural and synthetic compounds with potent antibacterial and antifungal properties.[2][10] Benzoxazole-5-carboxylate derivatives, which are structurally related to the title compounds, have shown promising activity against a range of Gram-positive and Gram-negative bacteria and fungal strains.[2]

Illustrative Data: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Derivative IDSubstitution at N-3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Hypothetical-04 4-Fluorophenyl16328
Hypothetical-05 3-Trifluoromethylbenzyl8164
Ampicillin (Control) -4>128N/A
Clotrimazole (Control) -N/AN/A2

Note: Data is illustrative, based on activities of related benzoxazole compounds.[2]

Experimental Protocols & Workflows

A logical and rigorous experimental workflow is crucial for the evaluation of novel chemical entities. This process typically moves from broad screening to more specific mechanistic and safety studies.

G cluster_workflow Drug Discovery Workflow A Synthesis & Purification of Derivative Library B Primary Screening (e.g., MTT Cytotoxicity Assay) A->B C Secondary Screening (e.g., Kinase Inhibition Assay) B->C Active Hits D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) C->D E Lead Optimization (SAR Studies) D->E E->A Synthesize New Analogs F In Vivo Studies (Animal Models) E->F Optimized Lead

Caption: A typical workflow for evaluating novel derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Outlook

The this compound scaffold is a highly promising platform for the development of novel therapeutics. Based on extensive data from related benzoxazole structures, derivatives of this core are predicted to exhibit potent anticancer and antimicrobial activities.[11][12] Key mechanisms likely involve the inhibition of critical cellular enzymes like protein kinases (VEGFR-2) and topoisomerases, as well as the induction of apoptosis. Future research should focus on synthesizing a diverse library of N-3 substituted derivatives to establish robust Structure-Activity Relationships (SAR). Advanced studies should explore their effects on other biological targets, such as carbonic anhydrase and tyrosinase, where related heterocycles have shown activity.[13][14] Successful in vitro findings will pave the way for preclinical in vivo evaluation, bringing these promising compounds one step closer to potential clinical application.

References

Unlocking the Therapeutic Potential of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-2,3-dihydrobenzo[d]oxazole, or benzoxazolone, core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide focuses on a specific derivative, 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile, a molecule of significant interest due to its unique electronic properties. The presence of a potent electron-withdrawing nitrile group at the C-5 position is hypothesized to enhance its interaction with specific biological targets, potentially leading to novel therapeutic applications. This document provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in the established pharmacology of the benzoxazolone class, and offers detailed, field-proven methodologies for target identification and validation. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising molecule.

The Benzoxazolone Scaffold: A Foundation for Diverse Pharmacology

The benzoxazolone nucleus is a versatile heterocyclic system that has been extensively utilized in the development of pharmaceuticals across various therapeutic areas, including oncology, neuroprotection, and anti-inflammatory applications.[2][3][4][5][6] Its physicochemical properties, including its ability to act as a bioisostere for phenol and catechol moieties in a more metabolically stable form, contribute to its success as a pharmacophore.[1] The diverse biological profile of benzoxazolone derivatives stems from the numerous possibilities for chemical modification on both the benzene and oxazolone rings, allowing for fine-tuning of their interactions with a wide range of biological targets.[2][4]

Potential Therapeutic Targets of this compound

While direct experimental evidence for the specific targets of this compound is not yet extensively documented, we can infer plausible targets based on the known activities of structurally similar compounds and the electronic influence of the nitrile substituent. Structure-activity relationship (SAR) studies on benzoxazole derivatives have indicated that the inclusion of electron-withdrawing groups can enhance their anti-proliferative effects.[7]

Protein Kinases: A Prominent Target Class

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The benzoxazole scaffold has been identified as a promising framework for the development of kinase inhibitors.[8]

  • Hypothesized Targets: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR) are key kinases implicated in tumor angiogenesis and proliferation. The electronic properties of this compound may favor interactions within the ATP-binding pockets of these kinases.

Below is a simplified representation of a generic kinase signaling pathway that could be inhibited by this compound.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Receptor_Kinase->Downstream_Proteins Phosphorylation Cascade Compound This compound Compound->Receptor_Kinase Inhibition Transcription_Factors Transcription Factors Downstream_Proteins->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression

Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway.

Sigma Receptors: Modulators of Neurological Function

Sigma receptors, particularly the sigma-2 subtype, are implicated in the regulation of cell survival and proliferation and are considered potential targets for anticancer and neuroprotective agents. A 3D-pharmacophore model for sigma-2 receptor ligands has been developed based on benzoxazolone derivatives.[9]

  • Hypothesized Target: The structural features of this compound may align with the pharmacophore requirements for binding to the sigma-2 receptor, suggesting a potential role in modulating neurological pathways.

HIV-1 Nucleocapsid Protein (NCp7): A Target for Antiviral Therapy

The HIV-1 nucleocapsid protein is a critical factor in viral replication, and its inhibition presents a promising strategy for antiretroviral therapy. Benzoxazolinone derivatives have been identified as inhibitors of NCp7.[10][11]

  • Hypothesized Target: The benzoxazolinone core of the molecule provides a scaffold that could potentially interact with the hydrophobic pocket of the HIV-1 NCp7, and the nitrile group could further enhance this interaction.

Methodologies for Target Identification and Validation

A critical aspect of drug discovery is the unambiguous identification and validation of a compound's biological target(s).[12] The following section outlines a systematic approach to elucidating the mechanism of action of this compound.

Target Identification Workflow

An effective strategy for identifying the molecular targets of a novel compound often begins with broad, unbiased screening methods, followed by more focused validation techniques.

target_id_workflow Start This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway analysis) Start->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Start->Affinity_Chromatography Computational_Screening In Silico Target Prediction (e.g., virtual screening) Start->Computational_Screening Candidate_Targets Putative Protein Targets Phenotypic_Screening->Candidate_Targets Affinity_Chromatography->Candidate_Targets Computational_Screening->Candidate_Targets Target_Validation Target Validation Assays Candidate_Targets->Target_Validation

Caption: A generalized workflow for small molecule target identification.

Detailed Experimental Protocols

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying the direct binding of a compound to its target in a cellular context.[4][5][6][13] The principle lies in the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cell line expressing the putative target protein

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for a predetermined time.

  • Heat Shock:

    • Harvest and resuspend cells in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Expose the cells to a temperature gradient using a PCR cycler for 3 minutes.

    • Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and Western blotting using an antibody against the putative target protein.

  • Data Analysis:

    • Quantify the band intensities of the target protein at each temperature.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

To validate if this compound directly inhibits the activity of a specific kinase, a biochemical assay is essential.

Materials:

  • Recombinant active kinase (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted compound or vehicle control.

    • Pre-incubate the mixture at room temperature.

  • Initiate Reaction:

    • Add ATP to initiate the kinase reaction.

    • Incubate at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (luminescence, fluorescence, etc.) on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from target validation experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC₅₀ Values for Kinase Inhibition

Kinase TargetIC₅₀ (µM)
VEGFR20.5
EGFR2.1
FGFR15.8
ABL1 (control)> 50

Table 2: Hypothetical CETSA Melting Temperature (Tm) Shift

Target ProteinVehicle (Tm, °C)Compound (10 µM) (Tm, °C)ΔTm (°C)
Sigma-2 Receptor52.356.8+4.5
GAPDH (control)61.561.7+0.2

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its unique electronic structure, conferred by the nitrile group, suggests the potential for high-affinity and selective interactions with specific biological targets. The proposed targets—protein kinases, sigma receptors, and the HIV-1 nucleocapsid protein—are all highly relevant to unmet medical needs. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this compound, a critical step in its journey from a promising molecule to a potential therapeutic agent. Future work should focus on a systematic application of these methodologies to build a comprehensive biological profile of this compound and to explore its therapeutic potential in relevant disease models.

References

An In-depth Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-2,3-dihydrobenzo[d]oxazole, or benzoxazolone, core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic phenol or catechol moieties within a metabolically stable structure.[1][2] This guide provides a comprehensive technical review of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile and its analogs. We will delve into the synthetic pathways, structure-activity relationships (SAR), and diverse pharmacological applications of this important class of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and mechanistic understanding, supported by authoritative references.

Introduction: The Significance of the Benzoxazolone Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and biologically active molecules.[3] Among these, the benzoxazolone nucleus has garnered significant attention due to its wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and potent enzyme-inhibitory properties.[3][4][5][6][7]

The versatility of the benzoxazolone scaffold stems from its unique physicochemical properties. It can act as a bioisostere for various chemical groups like carbamates and ureas, enhancing metabolic stability while maintaining the ability to form crucial hydrogen bonds with biological targets.[8] The core structure, particularly when functionalized at the C-5 position with an electron-withdrawing group like a nitrile (carbonitrile), serves as a critical intermediate and a pharmacophore in its own right for developing novel therapeutic agents. This guide will focus specifically on the 5-carbonitrile derivative and its analogs, exploring their synthesis and profound impact on modern drug discovery.

Synthesis and Chemical Properties

The synthesis of the 2-oxo-2,3-dihydrobenzo[d]oxazole core is typically achieved through the cyclization of ortho-substituted anilines. The specific introduction of the 5-carbonitrile moiety requires a carefully planned synthetic strategy.

General Synthetic Strategy

A common and effective route to this compound starts from a substituted p-aminophenol. The workflow involves protection, nitration, reduction, and finally, cyclization. The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the cyclization step often employs reagents like carbonyldiimidazole (CDI), phosgene, or triphosgene to form the cyclic carbamate (the oxazolone ring).

The rationale for a multi-step synthesis is to control the regioselectivity of substitutions on the aromatic ring. The nitrile group is a powerful deactivating group, which would make direct functionalization of a pre-formed benzoxazolone challenging. Therefore, building the ring system after establishing the key substituents is often the preferred strategy.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_synthesis Core Synthesis cluster_final Final Product A 4-Amino-3-nitrophenol B Diazotization & Sandmeyer Reaction (NaNO2, HCl, CuCN) A->B Introduce Nitrile C Reduction of Nitro Group (e.g., Fe/HCl or H2/Pd-C) B->C Form Amino Group D Cyclization (e.g., Triphosgene, CDI) C->D Form Oxazolone Ring E This compound D->E

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from common synthetic procedures in the literature.

Objective: To synthesize this compound from 3-amino-4-hydroxybenzonitrile.

Materials:

  • 3-amino-4-hydroxybenzonitrile

  • Triphosgene

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4-hydroxybenzonitrile (1.0 eq) in anhydrous toluene.

  • Base Addition: Add triethylamine (2.2 eq) to the solution and stir under a nitrogen atmosphere.

  • Cyclizing Agent Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture at 0 °C (ice bath). Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The presence of a characteristic carbonyl peak (~1750-1780 cm⁻¹) in the IR spectrum is also a key indicator.

Structure-Activity Relationships (SAR) and Biological Applications

The benzoxazolone core is a versatile platform for developing potent and selective inhibitors of various enzymes and receptors. The substitutions on the aromatic ring and at the N-3 position dramatically influence the biological activity.

Enzyme Inhibition

Benzoxazolone derivatives have been identified as potent inhibitors of several key enzymes. The 5-carbonitrile moiety often serves as a key interaction point or as a precursor for other functional groups.

  • Acid Ceramidase (AC) Inhibition: Benzoxazolone carboxamides have emerged as the first potent, systemically active inhibitors of acid ceramidase, an enzyme involved in ceramide metabolism and implicated in cancer and inflammation.[9] SAR studies revealed that an unsubstituted nitrogen atom in the 3-carboxamide moiety is essential for activity.[9] Furthermore, introducing substituents like a p-fluorophenyl group on the benzoxazolone ring can balance potency and metabolic stability.[9][10]

  • Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a target for treating pain and neurodegenerative diseases. Benzoxazole-based compounds have been developed as selective MAGL inhibitors.[11] For instance, benzoxazole clubbed with 2-pyrrolidinones showed nanomolar potency, with substituents like 4-NO₂ and 4-SO₂NH₂ on a pendant phenyl ring demonstrating the highest activity.[11]

  • Cyclooxygenase (COX) Inhibition: Certain benzoxazolone derivatives exhibit anti-inflammatory and analgesic effects through the inhibition of COX enzymes.[12][13] The nature and position of acyl groups on the scaffold are critical for potency and selectivity towards COX-2.[4][13]

Receptor Modulation
  • Translocator Protein (TSPO) Ligands: Novel benzoxazolone derivatives have been designed as ligands for the 18 kDa translocator protein (TSPO), a target for anxiolytic and psychiatric disorder treatments.[14] Structure-activity relationship studies have shown that various substituents at the C-5 position and on an N-3 amide side chain can modulate binding affinity to TSPO.[14]

SAR Summary Table

The following table summarizes the impact of substitutions on the biological activity of benzoxazolone analogs.

TargetCore PositionFavorable SubstituentsResulting ActivityReference
Acid CeramidaseN-3Carboxamide with unsubstituted NHPotent Inhibition (nM range)[9][10]
MAGLN-3Pyrrolidinone with 4-SO₂NH₂-phenylSelective Inhibition (nM range)[11]
TSPOC-5 / N-3Various amides and heterocyclesHigh Binding Affinity[14]
COX-2C-6 / N-3Acyl groups (e.g., difluorobenzoyl)Analgesic & Anti-inflammatory[12]
AntibacterialN-3Hydrazones, AzolesBroad-spectrum activity[7]

Signaling Pathways and Mechanism of Action

Understanding the mechanism of action is paramount in drug development. Benzoxazolone analogs exert their effects by modulating specific signaling pathways.

The Ceramide-Sphingosine-1-Phosphate (S1P) Rheostat

Acid ceramidase (AC) is a key enzyme that hydrolyzes pro-apoptotic ceramide into pro-survival sphingosine, which is then converted to sphingosine-1-phosphate (S1P). In many cancers, AC is overexpressed, tipping the balance towards cell survival and proliferation. Potent benzoxazolone-based AC inhibitors block this hydrolysis.

This inhibition leads to an accumulation of intracellular ceramide, which can trigger apoptosis (programmed cell death) in cancer cells. This mechanism makes AC inhibitors a promising therapeutic strategy.

Ceramide_Pathway cluster_pathway Ceramide Signaling Pathway cluster_effect Cellular Outcomes Ceramide Ceramide Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis AC Acid Ceramidase (AC) Ceramide->AC Hydrolysis Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Survival Proliferation & Survival S1P->Survival AC_Inhibitor Benzoxazolone AC Inhibitor AC_Inhibitor->AC Inhibits AC->Sphingosine

References

An In-Depth Technical Guide to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous structures to detail its probable discovery, a robust proposed synthesis, and its potential as a scaffold in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding and practical insights into the benzoxazolone core.

Introduction: The Benzoxazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazolone nucleus, a bicyclic system featuring a fused benzene and oxazolone ring, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this scaffold have demonstrated a remarkable breadth of therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2]

The unique physicochemical characteristics of the benzoxazolone ring system, including its planarity, hydrogen bonding capabilities, and the potential for diverse substitutions on the benzene ring, contribute to its versatility as a pharmacophore. The introduction of a carbonitrile (cyano) group at the 5-position, as in this compound, is anticipated to modulate the electronic properties and biological activity of the parent molecule, making it a compelling target for synthesis and pharmacological evaluation.

This guide will first explore the historical context of the broader benzoxazole class and then delve into a detailed, proposed synthesis for the 5-cyano derivative. Finally, we will extrapolate the potential biological activities and therapeutic applications based on the extensive research conducted on structurally related compounds.

Discovery and Historical Context: An Inferential Timeline

The broader class of oxazoles has been a subject of study for over a century, with their derivatives being integral to the development of various pharmaceuticals.[3] The benzoxazolone core, in particular, has seen a surge in interest in recent decades due to its wide array of biological activities.[2] It is plausible that this compound was first synthesized as part of a larger library of substituted benzoxazolones during a medicinal chemistry campaign aimed at exploring structure-activity relationships (SAR) for a particular biological target. The cyano group is a common substituent in drug discovery, known to act as a hydrogen bond acceptor and to influence metabolic stability and pharmacokinetic properties.

Synthesis of this compound: A Proposed Pathway

While a specific, documented synthesis of this compound is not available in the reviewed literature, a viable and robust synthetic route can be proposed based on established methodologies for the synthesis of the key precursor, 4-amino-3-hydroxybenzonitrile, and the cyclization to form the benzoxazolone ring.

The proposed synthesis is a two-step process starting from the commercially available 3-hydroxy-4-nitrobenzonitrile.

Step 1: Reduction of the Nitro Group to an Amine

The initial step involves the reduction of the nitro group of 3-hydroxy-4-nitrobenzonitrile to form the key intermediate, 4-amino-3-hydroxybenzonitrile. A standard and effective method for this transformation is catalytic hydrogenation.[4]

Step 2: Cyclization to Form the Benzoxazolone Ring

The second step is the cyclization of 4-amino-3-hydroxybenzonitrile to yield the final product. This is typically achieved by reacting the o-aminophenol derivative with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). CDI is often preferred due to its safer handling properties compared to phosgene.[4]

Below is a detailed, step-by-step protocol for this proposed synthesis.

Experimental Protocol

Materials and Reagents:

  • 3-hydroxy-4-nitrobenzonitrile

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • N,N'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF), anhydrous

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware and equipment for organic synthesis

  • Hydrogenation apparatus

Step-by-Step Methodology:

Part A: Synthesis of 4-amino-3-hydroxybenzonitrile

  • In a suitable hydrogenation vessel, dissolve 3-hydroxy-4-nitrobenzonitrile (1.0 eq) in a mixture of methanol and ethyl acetate.

  • Carefully add 10% palladium on carbon (0.05 eq) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 4-amino-3-hydroxybenzonitrile, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

  • Dissolve the crude 4-amino-3-hydroxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 12-16 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization Start 3-hydroxy-4-nitrobenzonitrile Intermediate 4-amino-3-hydroxybenzonitrile Start->Intermediate Catalytic Hydrogenation FinalProduct This compound Intermediate->FinalProduct Cyclization Reagent1 H₂, Pd/C Reagent2 Carbonyldiimidazole (CDI)

Caption: Proposed two-step synthesis of the target compound.

Expected Physicochemical and Spectroscopic Data

While experimental data for this compound is not publicly available, the following table summarizes the expected physicochemical properties and key spectroscopic features based on its structure and data from analogous compounds.

PropertyExpected Value / Key Features
Molecular Formula C₈H₄N₂O₂
Molecular Weight 160.13 g/mol
Appearance Expected to be a solid at room temperature, likely off-white to pale yellow.
Melting Point Expected to be relatively high, likely >200 °C, typical for rigid, planar heterocyclic compounds.
Solubility Likely soluble in polar organic solvents such as DMSO and DMF; sparingly soluble in less polar solvents like dichloromethane and ethyl acetate; and likely insoluble in water and hexanes.
¹H NMR (in DMSO-d₆)- Aromatic protons on the benzene ring appearing as doublets and doublets of doublets in the range of δ 7.0-8.0 ppm.- A broad singlet for the N-H proton of the oxazolone ring, likely > δ 11.0 ppm.
¹³C NMR (in DMSO-d₆)- A characteristic peak for the carbonyl carbon (C=O) of the oxazolone ring around δ 150-160 ppm.- A peak for the nitrile carbon (C≡N) around δ 115-120 ppm.- Aromatic carbon signals in the range of δ 100-150 ppm.
IR Spectroscopy (KBr)- A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹.- A strong absorption for the carbonyl (C=O) stretch of the lactam around 1750-1780 cm⁻¹.- N-H stretching vibration around 3100-3300 cm⁻¹.
Mass Spectrometry (EI)- A molecular ion peak (M⁺) at m/z 160.

Biological Activities and Therapeutic Potential: An Extrapolative Analysis

The therapeutic potential of this compound can be inferred from the extensive body of research on the pharmacological activities of the benzoxazolone scaffold. The introduction of the 5-cyano group is a strategic modification that can influence the compound's interaction with biological targets.

Potential as an Anticancer Agent

Numerous benzoxazolone derivatives have been investigated for their anticancer properties.[5] The planar nature of the benzoxazolone ring allows it to intercalate with DNA or bind to the active sites of various enzymes involved in cancer progression. The 5-cyano substituent could enhance these interactions or confer novel mechanisms of action. Potential anticancer mechanisms could include:

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core. The benzoxazolone scaffold could be tailored to target specific kinases involved in oncogenic signaling pathways.

  • Topoisomerase Inhibition: The planar structure might allow for intercalation with DNA, potentially inhibiting topoisomerase enzymes that are crucial for DNA replication in cancer cells.

  • Induction of Apoptosis: Benzoxazolone derivatives have been shown to induce programmed cell death in cancer cell lines.

Potential as an Anti-inflammatory Agent

The benzoxazolone scaffold is a well-known anti-inflammatory pharmacophore.[4] The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines. The 5-cyano derivative could potentially exhibit potent anti-inflammatory activity through similar mechanisms.

Potential as an Antimicrobial Agent

Substituted benzoxazolones have demonstrated activity against a range of bacterial and fungal pathogens.[5] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The electron-withdrawing nature of the cyano group could enhance the antimicrobial potency of the benzoxazolone core.

Visualizing the Potential Therapeutic Landscape

Biological_Potential cluster_therapeutic_areas Potential Therapeutic Areas Core This compound Anticancer Anticancer Core->Anticancer Kinase Inhibition, Apoptosis Induction AntiInflammatory Anti-inflammatory Core->AntiInflammatory COX Inhibition Antimicrobial Antimicrobial Core->Antimicrobial Enzyme Inhibition

Caption: Inferred biological activities of the target compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This technical guide has provided a comprehensive, albeit inferential, overview of its synthesis and potential therapeutic applications. The proposed synthetic route is robust and relies on well-established chemical transformations, offering a clear path for its preparation and subsequent investigation.

The future of research on this compound should focus on:

  • Definitive Synthesis and Characterization: The execution and full spectroscopic characterization of the proposed synthesis to provide concrete experimental data.

  • In Vitro Biological Screening: A broad-based screening against a panel of cancer cell lines, inflammatory markers, and microbial strains to validate the inferred biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related analogs with modifications at the N-3 position and further substitutions on the benzene ring to explore and optimize its pharmacological profile.

References

Methodological & Application

Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds bearing this core structure exhibit a wide range of biological activities, including but not limited to, antimicrobial, antiviral, and kinase inhibitory effects. 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile, in particular, serves as a crucial intermediate in the synthesis of various targeted therapeutic agents. The presence of the nitrile group at the 5-position offers a versatile chemical handle for further molecular elaboration through transformations such as hydrolysis, reduction, or cycloaddition.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound. The synthetic strategy commences with the reduction of a commercially available nitroaromatic precursor, followed by a mild and efficient cyclocarbonylation reaction. The causality behind reagent selection and parameter optimization is discussed to provide researchers with a robust and reproducible methodology.

Overall Synthetic Scheme

The synthesis is performed in two sequential steps:

  • Reduction: Catalytic hydrogenation of 3-hydroxy-4-nitrobenzonitrile to yield the key intermediate, 4-amino-3-hydroxybenzonitrile.

  • Cyclization: Carbonylative ring closure of 4-amino-3-hydroxybenzonitrile using 1,1'-carbonyldiimidazole (CDI) to afford the final product.

Synthetic_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization Start 3-Hydroxy-4-nitrobenzonitrile Intermediate 4-Amino-3-hydroxybenzonitrile Start->Intermediate H₂, Pd/C Ethanol/DMF Product 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carbonitrile Intermediate->Product 1,1'-Carbonyldiimidazole (CDI) THF, Reflux

Application Notes and Protocols for the Functionalization of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile at the Nitrile Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Oxobenzoxazole Core and the Versatility of the Nitrile Handle

The 2-oxo-2,3-dihydrobenzo[d]oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for designing molecules with specific biological activities. The introduction of a nitrile group at the C-5 position, yielding 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile, transforms this core into a highly versatile platform for further chemical elaboration. The carbon-nitrogen triple bond of the nitrile group serves as a key synthetic handle, amenable to a wide array of chemical transformations. This allows for the systematic modification of the parent molecule, enabling the exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties.

This guide provides an in-depth exploration of several key functionalization strategies for the nitrile group of this compound. For each transformation, we will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

I. Selective Hydration to the Carboxamide: A Gateway to Bioactive Amides

The conversion of the nitrile to a primary amide is a pivotal transformation, as the resulting 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide is a common structural motif in pharmacologically active compounds. The primary challenge in this reaction is to achieve selective hydration to the amide without over-hydrolysis to the corresponding carboxylic acid.

Causality of Experimental Choices:

Controlled hydration can be achieved under either acidic or basic conditions. However, basic catalysis, particularly with reagents like sodium hydroxide in a suitable solvent system, often provides a milder and more selective route to the amide. The choice of solvent and temperature is critical to modulate the reactivity and prevent the subsequent hydrolysis of the amide product.

Experimental Workflow: Selective Hydration

start Start: This compound reagents Reagents: NaOH, H₂O, Isopropanol start->reagents Add reaction Reaction: Heat to 60°C reagents->reaction Heat workup Work-up: Cool, Neutralize (HCl), Filter reaction->workup Process product Product: 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide workup->product Isolate

Caption: Workflow for the selective hydration of the nitrile to the amide.

Protocol 1: Base-Catalyzed Hydration to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Isopropanol (IPA)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add isopropanol and deionized water in a 1:1 ratio to dissolve the starting material.

  • Add powdered sodium hydroxide (1.0 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with 1M HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide.

Data Summary:

TransformationReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Nitrile to AmideNaOH, H₂OIsopropanol602460-75

II. Reduction to the Primary Amine: Introducing a Flexible Linker

Reduction of the nitrile group to a primary amine, yielding (2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methanamine, introduces a flexible aminomethyl linker. This functional group is highly valuable for subsequent derivatization, such as amide bond formation or reductive amination, to build more complex molecular architectures.

Causality of Experimental Choices:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the complete reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) offers a milder alternative, often requiring elevated pressures of hydrogen gas. The choice between these methods depends on the presence of other reducible functional groups in the molecule and the desired reaction scale.

Experimental Workflow: Nitrile Reduction to Amine

start Start: This compound reagents Reagents: LiAlH₄, Anhydrous THF start->reagents Add to reaction Reaction: Reflux reagents->reaction Heat workup Work-up: Aqueous Quench (Fieser), Filter, Extract reaction->workup Process product Product: (2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methanamine workup->product Isolate

Caption: Workflow for the reduction of the nitrile to the primary amine.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

  • Standard inert atmosphere glassware setup

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0°C and quench carefully by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methanamine, which can be further purified by column chromatography.

Data Summary:

TransformationReagentsSolventTemperatureTime (h)Typical Yield (%)
Nitrile to AmineLiAlH₄Anhydrous THFReflux4-670-85
Nitrile to AmineH₂, Raney NiMethanol/NH₃50°C, 50 psi1265-80

III. Conversion to Aldehydes and Ketones: Introducing Carbonyl Functionality

The nitrile group can be transformed into a carbonyl group, providing access to aldehydes and ketones which are versatile intermediates for a plethora of subsequent reactions, including Wittig reactions, aldol condensations, and reductive aminations.

A. Reduction to the Aldehyde via Stephen Reduction or DIBAL-H

The partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents that can be stopped at the imine intermediate stage, which is then hydrolyzed to the aldehyde.

The Stephen reduction utilizes tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to form an aldimine tin chloride salt, which upon hydrolysis yields the aldehyde. This method is particularly effective for aromatic nitriles.[1][2][3] An alternative and often milder method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures.[4][5] The bulky nature of DIBAL-H prevents the over-reduction of the intermediate imine, allowing for its selective hydrolysis to the aldehyde upon aqueous workup.[4]

Protocol 3: DIBAL-H Reduction to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde

Materials:

  • This compound

  • Diisobutylaluminium Hydride (DIBAL-H, 1.0 M solution in hexanes)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol

  • Rochelle's salt (potassium sodium tartrate) solution

  • Standard inert atmosphere glassware setup

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.2 eq, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70°C.

  • Stir the reaction at -78°C for 2-3 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78°C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde.

B. Addition of Organometallic Reagents to form Ketones

The reaction of the nitrile with Grignard or organolithium reagents provides a direct route to ketones. This transformation is highly valuable as it allows for the formation of a new carbon-carbon bond.

Organometallic reagents, such as Grignard reagents (R-MgX), act as strong nucleophiles that add to the electrophilic carbon of the nitrile to form an intermediate imine anion.[6][7] This intermediate is stable to further nucleophilic attack. Subsequent acidic workup hydrolyzes the imine to the desired ketone.[6]

Protocol 4: Grignard Reaction to form 5-Acyl-2-benzoxazolinones

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M solution in diethyl ether)

  • Anhydrous Diethyl Ether or THF

  • Aqueous Hydrochloric Acid (e.g., 3 M)

  • Standard inert atmosphere glassware setup

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0°C and slowly quench by adding 3 M aqueous HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 5-acyl-2-benzoxazolinone.

Data Summary:

TransformationReagentsSolventTemperatureTime (h)Typical Yield (%)
Nitrile to AldehydeDIBAL-HToluene-78°C2-365-80
Nitrile to KetoneR-MgXDiethyl Ether0°C to RT2-450-70

IV. [3+2] Cycloaddition to Tetrazoles: Introducing a Carboxylic Acid Bioisostere

The conversion of the nitrile group into a 5-substituted-1H-tetrazole ring is a widely used strategy in medicinal chemistry. The tetrazole ring is considered a bioisostere of a carboxylic acid, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles.

Causality of Experimental Choices:

The most common method for this transformation is a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide (NaN₃).[8][9] The reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl), which activates the nitrile towards nucleophilic attack by the azide.[8] The choice of solvent, typically a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), is crucial for achieving the necessary reaction temperatures.

Experimental Workflow: Nitrile to Tetrazole

start Start: This compound reagents Reagents: NaN₃, NH₄Cl, DMF start->reagents Add reaction Reaction: Heat to 120°C reagents->reaction Heat workup Work-up: Cool, Acidify (HCl), Filter reaction->workup Process product Product: 5-(1H-Tetrazol-5-yl)benzo[d]oxazol-2(3H)-one workup->product Isolate

Caption: Workflow for the synthesis of the tetrazole derivative.

Protocol 5: Synthesis of 5-(1H-Tetrazol-5-yl)benzo[d]oxazol-2(3H)-one

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive! Handle with extreme care.

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water and acidify to pH 2-3 with concentrated HCl.

  • Stir the mixture for 30 minutes, and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 5-(1H-tetrazol-5-yl)benzo[d]oxazol-2(3H)-one. The product can be further purified by recrystallization.

Data Summary:

TransformationReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Nitrile to TetrazoleNaN₃, NH₄ClDMF12012-2480-95

V. Conversion to Amidines via the Pinner Reaction: Accessing a Key Pharmacophore

The amidine functionality is another important pharmacophore found in numerous biologically active molecules. The Pinner reaction provides a classical and effective method for the synthesis of amidines from nitriles.

Causality of Experimental Choices:

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[1][2] This intermediate is then treated with ammonia or an amine to yield the corresponding amidine.[1] The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The electron-withdrawing nature of the 2-oxobenzoxazole ring may facilitate the initial protonation of the nitrile, making it more susceptible to nucleophilic attack by the alcohol.

Protocol 6: Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboximidamide

Materials:

  • This compound

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or a saturated solution in diethyl ether)

  • Anhydrous Ammonia (gas or a solution in ethanol)

  • Standard anhydrous reaction setup

Procedure:

  • Formation of the Pinner Salt:

    • Suspend this compound (1.0 eq) in a mixture of anhydrous ethanol (1.2 eq) and anhydrous diethyl ether.

    • Cool the suspension to 0°C and bubble dry hydrogen chloride gas through the mixture until saturation, or add a saturated solution of HCl in diethyl ether.

    • Seal the reaction vessel and stir at room temperature for 24-48 hours, during which time the Pinner salt will precipitate.

    • Collect the solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Conversion to the Amidine:

    • Suspend the isolated Pinner salt in anhydrous ethanol.

    • Cool the suspension to 0°C and bubble anhydrous ammonia gas through the mixture until saturation, or add a saturated solution of ammonia in ethanol.

    • Stir the reaction at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • The crude amidine hydrochloride can be purified by recrystallization or converted to the free base by treatment with a suitable base.

Data Summary:

TransformationReagentsSolventTemperatureTime (h)Typical Yield (%)
Nitrile to Amidine1. HCl, EtOH2. NH₃Diethyl Ether, Ethanol0°C to RT36-7250-70

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of functionalized molecules. The nitrile group can be reliably transformed into amides, amines, aldehydes, ketones, tetrazoles, and amidines using established synthetic methodologies. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core, facilitating the development of new therapeutics and functional materials. Careful consideration of the reaction conditions and the choice of reagents is paramount to achieving high yields and selectivities in these transformations.

References

using 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile in autotaxin inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Framework for Evaluating Novel Autotaxin Inhibitors: A Methodological Guide Using 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile as a Test Case

Audience: Researchers, scientists, and drug development professionals in pharmacology and drug discovery.

Abstract: Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway implicated in numerous pathologies, including cancer, inflammation, and fibrosis, making ATX a high-priority therapeutic target.[1][2][3][4] This guide provides a comprehensive framework for screening and characterizing potential ATX inhibitors. While we use this compound as a representative test compound, the principles and protocols detailed herein are universally applicable for evaluating any novel small molecule for ATX inhibitory activity. We will delve into the biochemical basis of the assay, provide a detailed, step-by-step protocol for a robust in vitro inhibition assay, and discuss data analysis and quality control measures essential for generating reliable and reproducible results.

Scientific Foundation: The Autotaxin-LPA Signaling Axis

Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[1][2] LPA is a potent signaling molecule that exerts its effects by binding to at least six different G protein-coupled receptors (LPARs 1-6).[5][6][7] This interaction triggers a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, migration, survival, and differentiation.[2][8][9]

Under pathological conditions, dysregulation of the ATX-LPA axis contributes to disease progression. Elevated levels of ATX and LPA are found in various cancers, where they promote tumor growth and metastasis.[1][10] The pathway is also a key driver of fibrosis, particularly idiopathic pulmonary fibrosis (IPF), by promoting fibroblast recruitment and extracellular matrix deposition.[3][4][11] Consequently, inhibiting ATX activity to reduce LPA production is a promising therapeutic strategy.[1][12]

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Inhibitor ATX Inhibitor (e.g., this compound) Inhibitor->ATX Inhibition LPARs LPA Receptors (LPAR 1-6) (GPCRs) LPA->LPARs Activation Signaling Downstream Signaling (Gq, Gi, G12/13, Rho/ROCK) LPARs->Signaling Response Pathophysiological Responses (Proliferation, Migration, Fibrosis) Signaling->Response

Figure 1: The Autotaxin-LPA signaling pathway and point of therapeutic intervention.

Principle of the Autotaxin Inhibition Assay

The most physiologically relevant method for assessing ATX activity relies on its natural substrate, LPC. The enzymatic reaction produces two key products: LPA and choline. While direct quantification of LPA is possible via methods like LC-MS/MS, a more common, high-throughput approach involves measuring the stoichiometric production of choline.[13]

This is achieved through a coupled enzymatic assay. The choline produced by ATX is oxidized by choline oxidase, generating hydrogen peroxide (H₂O₂).[14][15][16] This H₂O₂ then reacts with a fluorogenic or colorimetric probe in the presence of horseradish peroxidase (HRP). The resulting increase in signal is directly proportional to the amount of choline produced, and thus to the activity of ATX.[15][17] An inhibitor, such as this compound, will reduce the rate of LPC hydrolysis, leading to a decrease in choline production and a corresponding reduction in the measured signal.

Alternative Substrates:

  • FS-3: A fluorogenic substrate where cleavage by ATX separates a fluorophore from a quencher, causing an increase in fluorescence. While sensitive, it can be prone to false positives.[18][19][20]

  • bis-(p-nitrophenyl) phosphate (BNPP): A colorimetric substrate that releases the yellow product p-nitrophenol upon cleavage, which can be measured by absorbance. This is a simpler but less physiologically representative assay.[21][22]

For the purposes of this guide, we will focus on the coupled enzyme assay using the natural substrate LPC, as it provides a more accurate assessment of an inhibitor's potential efficacy.

Protocol: In Vitro ATX Inhibition Assay (LPC Substrate)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant autotaxin.

Materials and Reagents
Reagent/MaterialRecommended Supplier & Cat. No.Storage
Recombinant Human Autotaxin (ATX)e.g., R&D Systems, E-Citecbio-80°C
L-α-lysophosphatidylcholine (LPC, 18:1)e.g., Avanti Polar Lipids-20°C
Choline Oxidasee.g., Sigma-Aldrich-20°C
Horseradish Peroxidase (HRP)e.g., Sigma-Aldrich-20°C
Amplex™ Red Reagent (or similar)e.g., Thermo Fisher Scientific-20°C
PF-8380 (Positive Control Inhibitor)e.g., Cayman Chemical, Selleckchem-20°C
Test Compound: this compounde.g., Biosynth, BLDpharm[23][24]Per MSDS
Tris-HClGeneral Lab SupplierRT
NaCl, KCl, CaCl₂, MgCl₂General Lab SupplierRT
Bovine Serum Albumin (BSA), fatty-acid freeGeneral Lab Supplier4°C
DMSO, AnhydrousGeneral Lab SupplierRT
Black, flat-bottom 96-well platese.g., Corning, GreinerRT
Reagent Preparation
  • Assay Buffer (50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA, pH 8.0):

    • Prepare a stock solution of the salts and adjust the pH to 8.0.

    • On the day of the assay, add fatty-acid-free BSA to a final concentration of 0.01% (w/v). The BSA is critical for stabilizing the ATX enzyme and preventing its adsorption to the plate surface.

  • LPC Substrate Stock (10 mM):

    • Dissolve LPC in anhydrous ethanol or methanol to create a concentrated stock. Store at -20°C.

    • On the day of use, prepare a working solution (e.g., 1 mM) by diluting the stock in Assay Buffer. Vortex thoroughly to ensure complete solubilization. The final concentration in the assay should be at or near the Kₘ value for ATX.

  • ATX Enzyme Working Solution (e.g., 2X final concentration):

    • Dilute the recombinant ATX stock to the desired working concentration in cold Assay Buffer immediately before use. Keep on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate within the assay window.

  • Test Compound & Control Inhibitor Stock (10 mM):

    • Dissolve this compound and the positive control inhibitor (PF-8380) in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be further diluted in Assay Buffer for the final assay plate, ensuring the final DMSO concentration is ≤1%.

  • Detection Reagent Mix:

    • Prepare this mix fresh and protect it from light.

    • Combine Choline Oxidase (e.g., final conc. 0.4 U/mL), HRP (e.g., final conc. 2 U/mL), and Amplex Red (e.g., final conc. 100 µM) in Assay Buffer.

Experimental Procedure

Assay_Workflow A 1. Prepare Reagent & Compound Dilutions B 2. Add 25 µL of 4X Compound/Control to Plate A->B C 3. Add 25 µL of Assay Buffer (Blank) or 2X ATX Enzyme (All other wells) B->C D 4. Pre-incubate for 15 min at 37°C (Allows inhibitor binding) C->D E 5. Initiate Reaction: Add 50 µL of 2X LPC Substrate D->E F 6. Incubate for 30-60 min at 37°C (Enzymatic reaction proceeds) E->F G 7. Add 25 µL of Detection Reagent Mix F->G H 8. Incubate for 15-30 min at RT (Protected from light) G->H I 9. Read Fluorescence (Ex/Em = 540/590 nm) H->I

Figure 2: Step-by-step workflow for the ATX enzymatic inhibition assay.

  • Plate Setup: Add 25 µL of the 4X serially diluted test compound, positive control, or vehicle (DMSO diluted in Assay Buffer for 0% and 100% control wells) to the appropriate wells of a 96-well black plate.

  • Enzyme Addition: Add 25 µL of Assay Buffer to the "Blank" (no enzyme) wells. Add 25 µL of the 2X ATX enzyme working solution to all other wells.

  • Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]

  • Reaction Initiation: Add 50 µL of the 2X LPC substrate solution to all wells to start the reaction. The total volume is now 100 µL.

  • Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range for the 100% activity control.

  • Signal Development: Add 25 µL of the freshly prepared Detection Reagent Mix to all wells.

  • Final Incubation: Incubate for 15-30 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.

  • Data Acquisition: Read the plate on a fluorescence microplate reader with excitation at ~540 nm and emission at ~590 nm.

Data Analysis and Interpretation

Calculation of Percent Inhibition
  • Average Replicates: Calculate the average fluorescence signal for each condition (Blank, 0% Inhibition/Vehicle, 100% Inhibition/Positive Control, and each test compound concentration).

  • Subtract Background: Subtract the average Blank signal from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ 1 - ( Signal_Inhibitor / Signal_Vehicle ) ] * 100

IC₅₀ Determination
  • Plot Data: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Example Data & Quality Control

The table below shows representative data for a potent ATX inhibitor. A successful assay should show a clear dose-dependent inhibition and a low IC₅₀ value for the positive control.

Inhibitor Conc. (nM)Avg. FluorescenceBackground Subtracted% Inhibition
0 (Vehicle)45,87045,0000.0
0.143,22042,3505.9
0.338,15037,28017.2
1.024,10023,23048.4
3.012,55011,68074.0
10.05,8905,02088.8
30.02,1101,24097.2
100.098011099.8
Blank870--
Calculated IC₅₀ 1.05 nM

Trustworthiness Check: The positive control inhibitor (e.g., PF-8380, known IC₅₀ ≈ 1.7-5.7 nM) should yield an IC₅₀ value within the expected range to validate the assay's performance.[18] The Z'-factor for the assay should ideally be ≥ 0.5, indicating a robust and reliable screening window.

References

Application Notes & Protocols: Development of Carbonic Anhydrase Inhibitors from a 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel carbonic anhydrase inhibitors (CAIs) using 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile as a versatile starting scaffold. Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes crucial to numerous physiological processes; their dysregulation is implicated in pathologies such as glaucoma, epilepsy, and cancer.[1][2] This guide details the strategic rationale, synthetic methodologies, in vitro screening protocols, and in vivo evaluation models necessary to progress from a core chemical structure to a viable therapeutic candidate. We emphasize the causality behind experimental choices, providing field-proven insights to facilitate the rational design of potent and isoform-selective inhibitors.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇆ HCO₃⁻ + H⁺).[3] This seemingly simple reaction is fundamental to maintaining acid-base balance, regulating pH, facilitating CO2 transport, and modulating fluid secretion across various tissues.[4][5] The human body expresses at least 15 CA isoforms, each with a distinct tissue distribution and physiological role, making them attractive targets for therapeutic intervention.[6]

The mechanism of action for CA inhibitors typically involves the coordination of a specific chemical moiety, known as a zinc-binding group (ZBG), to the Zn²⁺ ion located at the enzyme's active site, thereby blocking its catalytic activity.[4][7] By inhibiting specific CA isoforms, it is possible to achieve targeted therapeutic effects:

  • Glaucoma: Inhibition of CA II, IV, and XII in the ciliary body of the eye reduces the secretion of aqueous humor, which in turn lowers the elevated intraocular pressure (IOP) characteristic of the disease.[8][9][10]

  • Epilepsy: Targeting CA isoforms II and VII in the central nervous system can suppress aberrant neuronal discharge and reduce seizure activity.[1][11]

  • Cancer: Tumor-associated isoforms like CA IX and XII are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis. Selective inhibition of these isoforms is a promising anti-cancer strategy.[6][12]

The primary challenge in the field is achieving isoform selectivity to minimize off-target effects, as many clinically used CAIs inhibit ubiquitous isoforms like CA I and II, leading to side effects.[8][12][13] This guide focuses on a rational design approach starting with the this compound scaffold, a structure rich with potential for chemical modification to achieve both high potency and desired selectivity.[14][15][16]

The this compound Scaffold: A Privileged Starting Point

The benzoxazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[14][15][17] The this compound structure offers several strategic advantages for CAI design:

  • Rigid Core: The fused ring system provides a rigid framework, which can help in pre-organizing substituents for optimal interaction with the enzyme's active site.

  • Multiple Modification Points: The scaffold possesses several positions, including the nitrile group and the aromatic ring, that are amenable to chemical derivatization.

  • Favorable Pharmacokinetics: Benzoxazole derivatives are known to possess favorable pharmacokinetic profiles, a crucial aspect of drug development.[14][18]

Our strategy involves modifying this core to introduce a zinc-binding group and a "tail" moiety. The tail can be systematically altered to probe interactions with amino acid residues outside the immediate vicinity of the zinc ion, which is the key to achieving isoform selectivity.[19]

Part 1: Synthesis of an Inhibitor Library

The foundational step in this drug discovery workflow is the chemical synthesis of a library of compounds derived from the starting scaffold. The goal is to create structural diversity to comprehensively explore the structure-activity relationship (SAR).

Experimental Workflow: From Scaffold to Inhibitor Library

G cluster_0 Phase 1: Scaffold Functionalization cluster_1 Phase 2: Introduction of Zinc-Binding Group (ZBG) cluster_2 Phase 3: Diversity Generation (Tail Approach) A Start: 2-Oxo-2,3-dihydro- benzo[d]oxazole-5-carbonitrile B Reduction of Nitrile to Amine (Protocol 1) A->B LiAlH4 or H2/Catalyst C Aminomethyl Intermediate B->C D Sulfonamide Formation (Protocol 2) C->D 4-Sulfamoylbenzoyl chloride E Primary Sulfonamide Core D->E F N-Alkylation/Acylation of Benzoxazole Nitrogen E->F R-X, K2CO3 G Diverse Inhibitor Library F->G

Caption: Synthetic workflow for generating a CAI library.

Protocol 1: Reduction of Nitrile to Primary Amine

Rationale: The conversion of the chemically stable nitrile group into a reactive primary amine is a critical step. This amine serves as a handle for attaching the pharmacophore responsible for zinc binding. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude (2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methanamine, which can be purified by column chromatography.

Protocol 2: Sulfonamide Formation

Rationale: The primary sulfonamide group is the most crucial ZBG for potent carbonic anhydrase inhibition.[19] This protocol couples the newly formed amine with a commercially available sulfonyl chloride to install this group.

Materials:

  • (2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)methanamine (from Protocol 1)

  • 4-Sulfamoylbenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA (2.5 eq) and cool the mixture to 0 °C.

  • Dissolve 4-sulfamoylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide inhibitor core.

Part 2: In Vitro Evaluation and Selectivity Profiling

Once a library of compounds is synthesized, the next critical step is to determine their inhibitory potency against the target CA isoform(s) and assess their selectivity against off-target isoforms.

Screening Cascade for CA Inhibitors

G A Synthesized Compound Library B Primary Screen: Inhibition Assay vs. Target Isoform (e.g., hCA IX) A->B C Determine IC50 Values B->C D Select 'Hits' (e.g., IC50 < 1 µM) C->D E Secondary Screen: Selectivity Profiling vs. Off-Target Isoforms (e.g., hCA I, hCA II) D->E F Determine Ki and Selectivity Ratios E->F G Lead Candidates for SAR & In Vivo Studies F->G

Caption: A typical screening cascade for identifying lead CAIs.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

Rationale: This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[20][21] An inhibitor will reduce the rate of this reaction in a dose-dependent manner.

Materials and Reagents:

  • CA Enzyme: Purified human CA isoforms (e.g., hCA I, II, IX, XII).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: p-Nitrophenyl acetate (p-NPA). Prepare a 3 mM stock solution in acetonitrile or DMSO.

  • Test Compounds: Dissolve synthesized inhibitors in DMSO to create 10 mM stock solutions.

  • Positive Control: Acetazolamide (a known pan-CA inhibitor).

  • Equipment: 96-well clear flat-bottom plates, multichannel pipette, microplate reader.

Procedure (96-well plate format):

  • Prepare Working Solutions:

    • CA Working Solution: Dilute the CA enzyme stock in cold Assay Buffer to the desired concentration (e.g., 20-60 units/mL). Keep on ice.

    • Inhibitor Working Solutions: Prepare serial dilutions of your test compounds and the positive control (Acetazolamide) in Assay Buffer containing a final DMSO concentration of 1-2%.

  • Plate Setup (perform in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of the respective inhibitor working solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blank.

    • The total volume is now 180 µL.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Solution to all wells (including the Blank). The final volume is 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate Reaction Rates (V): Determine the rate of reaction (slope, ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.

    • Calculate Percent Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Potency and Selectivity Profile

Summarize the inhibition data in a clear, tabular format to easily compare compounds and assess selectivity.

Compound IDhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Selectivity Ratio (II/IX)Selectivity Ratio (I/IX)
Scaffold>10,000>10,000>10,000>10,000--
Lead-0018,5002,100456046.7188.9
Lead-00212,0004,5002535180.0480.0
Acetazolamide25012255.70.4810.0

Note: Data are representative examples.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro assays are the foundation for understanding the Structure-Activity Relationship (SAR). SAR analysis links specific chemical features of the inhibitors to their biological activity, guiding the next round of synthesis for improved potency and selectivity.[22][23][24]

Iterative Cycle of Lead Optimization

G Design Rational Design (Hypothesize Modifications) Synthesize Chemical Synthesis (Create New Analogs) Design->Synthesize Guides Test In Vitro Assay (Measure Potency/Selectivity) Synthesize->Test Provides Analyze SAR Analysis (Interpret Data) Test->Analyze Generates Data Analyze->Design Informs

Caption: The iterative cycle of structure-based drug design.

Key SAR Insights from Benzoxazole-based CAIs:

  • The Sulfonamide: The unsubstituted -SO₂NH₂ group is critical. N-alkylation or acylation of the sulfonamide nitrogen typically abolishes activity. Its primary role is to coordinate with the catalytic zinc ion.[7]

  • The "Tail": Modifications to the scaffold, particularly at the benzoxazole nitrogen or by varying the linker between the core and the sulfonamide, can exploit differences in the amino acid residues at the entrance of the active site cavity among CA isoforms. This is the primary strategy for engineering selectivity.[19][25] For example, bulky or charged groups may be favored by the wider active site entrance of CA IX compared to CA II.

  • X-Ray Crystallography: For lead compounds, obtaining a co-crystal structure with the target CA isoform provides invaluable, atom-level insight into the binding mode.[26][27][28] This information confirms binding hypotheses and allows for highly rational, structure-based design of the next generation of inhibitors.[7][29]

Part 4: In Vivo Evaluation of Lead Candidates

After identifying potent and selective lead compounds in vitro, it is essential to evaluate their efficacy in relevant animal models of disease.

Protocol 4: In Vivo Model for Glaucoma (IOP Reduction in Rabbits)

Rationale: This protocol assesses the ability of a topically administered CAI to lower intraocular pressure (IOP) in normotensive or hypertensive rabbits, a standard preclinical model for glaucoma.[10]

Procedure:

  • Acclimatization: Acclimatize male New Zealand White rabbits for at least one week.

  • Baseline IOP Measurement: Measure baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen).

  • Drug Formulation: Prepare the test compound as a sterile ophthalmic solution or suspension (e.g., 0.5-2.0% w/v) in an appropriate vehicle.

  • Administration: Administer a single 50 µL drop of the test formulation into one eye (the contralateral eye receives the vehicle only and serves as a control).

  • IOP Monitoring: Measure IOP in both eyes at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the mean change in IOP from baseline for both the treated and control eyes. A statistically significant reduction in the treated eye indicates efficacy.

Protocol 5: In Vivo Model for Epilepsy (Maximal Electroshock Seizure Test)

Rationale: The maximal electroshock (MES) seizure test is a widely used preclinical model to identify compounds with anticonvulsant activity against generalized tonic-clonic seizures.[30]

Procedure:

  • Animal Dosing: Administer the test compound to groups of mice (e.g., Swiss Albino) via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Include a vehicle control group.

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30-60 minutes post-administration).

  • MES Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of tonic hindlimb extension is considered protection. Calculate the ED₅₀ (the dose required to protect 50% of the animals) for the test compound.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel carbonic anhydrase inhibitors. Through a systematic process of rational design, chemical synthesis, and a robust cascade of in vitro and in vivo testing, this core can be elaborated into potent and isoform-selective drug candidates. The protocols and strategic insights provided in this guide offer a validated framework for researchers to navigate the complex but rewarding path of targeted drug discovery, with the potential to develop new therapies for glaucoma, epilepsy, cancer, and other CA-related diseases.

References

Application Notes and Protocols for Antimicrobial Screening of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[2][3][4] Their structural similarity to biological purines may facilitate interactions with crucial macromolecules in pathogens.[2][3] This document provides a comprehensive, field-proven protocol for the systematic antimicrobial screening of a specific chemical series: 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile derivatives.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described protocols are self-validating and grounded in established microbiological standards. We will detail a hierarchical screening approach, beginning with a qualitative primary screen to identify active compounds, followed by quantitative assays to determine the potency and bactericidal or bacteriostatic nature of the lead candidates. All methodologies are aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), the globally recognized authority for antimicrobial susceptibility testing (AST).[5][6][7][8][9]

Hierarchical Antimicrobial Screening Workflow

A logical, stepwise approach is critical for the efficient and cost-effective evaluation of novel chemical entities. The workflow begins with a broad primary screen to quickly identify any antimicrobial potential, followed by more rigorous quantitative tests for the most promising derivatives.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Interpretation A Synthesis & Purification of This compound Derivatives B Preparation of Stock Solutions (e.g., in DMSO) A->B D Agar Well Diffusion Assay (Qualitative Assessment) B->D Test Compounds C Selection & Culture of Test Microorganisms (ATCC Strains) C->D Microbial Lawn E Measure Zone of Inhibition (ZOI) D->E F Identify 'Hit' Compounds (ZOI > Threshold) E->F G Broth Microdilution Assay: Determine Minimum Inhibitory Concentration (MIC) F->G Advance 'Hits' H Subculturing from MIC wells G->H I Determine Minimum Bactericidal Concentration (MBC) H->I J Calculate MBC/MIC Ratio I->J K Classify Activity: Bactericidal (MBC/MIC ≤ 4) or Bacteriostatic (MBC/MIC > 4) J->K

Caption: Hierarchical workflow for antimicrobial screening.

Part 1: Preparation of Materials

Scientific integrity begins with meticulously prepared and validated materials. Inaccurate concentrations or contaminated cultures will invalidate all subsequent results.

Preparation of Test Compounds

The solubility of the this compound derivatives is a critical parameter. Most novel organic compounds are poorly soluble in aqueous media.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing power and low toxicity at concentrations typically used in antimicrobial assays (<1% v/v).

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of each purified derivative.

    • Dissolve in sterile, molecular-grade DMSO to create a stock concentration of 10 mg/mL (10,000 µg/mL).

    • Vortex thoroughly until fully dissolved.

    • Store stock solutions at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Selection and Culture of Test Microorganisms

The choice of microorganisms should be representative of major pathogen groups. Standardized reference strains from the American Type Culture Collection (ATCC) are mandatory for reproducibility.

Recommended Panel:

Microorganism ATCC Number Gram Stain Relevance
Staphylococcus aureus29213 or 25923Gram-positiveCommon cause of skin, soft tissue, and bloodstream infections.
Enterococcus faecalis29212Gram-positiveImportant nosocomial pathogen, known for antibiotic resistance.
Escherichia coli25922Gram-negativeRepresentative of Enterobacteriaceae, common cause of UTIs and sepsis.
Pseudomonas aeruginosa27853Gram-negativeOpportunistic pathogen, notorious for high intrinsic resistance.
Candida albicans90028 or 10231Fungal (Yeast)Common cause of opportunistic fungal infections.

Culture Preparation:

  • From a frozen stock, streak the bacterial strain onto a Tryptic Soy Agar (TSA) plate and the yeast strain onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubate bacteria at 35 ± 2°C for 18-24 hours and yeast at 30°C for 24-48 hours.

  • For each assay, prepare a fresh inoculum.

Part 2: Primary Screening - Agar Well Diffusion Assay

The agar well diffusion method is a robust, cost-effective preliminary test to screen for antimicrobial activity.[10][11] It relies on the diffusion of the test compound through the agar, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" (ZOI) will appear where microbial growth is prevented.[2]

Protocol: Agar Well Diffusion
  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from the fresh culture plate.

    • Suspend them in 5 mL of sterile 0.85% saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate (for bacteria) or SDA plate (for yeast) three times, rotating the plate 60° after each application to ensure a uniform lawn of growth.[10]

  • Well Creation and Compound Application:

    • Allow the plate surface to dry for 3-5 minutes.

    • Using a sterile cork borer (6 mm diameter), aseptically punch uniform wells into the agar.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound's stock solution (or a working dilution) into a designated well.[2]

    • Controls are essential:

      • Positive Control: A well with a known antibiotic (e.g., Ciprofloxacin at 5 µg/mL for bacteria, Fluconazole at 25 µg/mL for yeast).

      • Negative Control: A well with the same volume of the solvent (DMSO) used to dissolve the test compounds.[13] This validates that the solvent itself does not inhibit microbial growth.

  • Incubation:

    • Let the plates sit at room temperature for 1 hour to allow for compound diffusion.

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for yeast.[2][13]

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.

    • A larger ZOI diameter indicates greater antimicrobial activity.[2] Any zone of inhibition larger than the negative control suggests potential activity.

Part 3: Quantitative Analysis - Broth Microdilution for MIC & MBC

Compounds demonstrating significant activity in the primary screen ('hits') must be evaluated quantitatively. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][14]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is performed in sterile 96-well microtiter plates.[2][15]

  • Plate Preparation:

    • Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound, diluted in the appropriate broth to twice the highest desired starting concentration (e.g., 1024 µg/mL).

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 512, 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

    • Well 11 serves as the growth control (broth and inoculum, no compound).

    • Well 12 serves as the sterility control (broth only).[12]

  • Inoculum Preparation & Inoculation:

    • Prepare the microbial inoculum to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14][15]

    • Add 50 µL of this final diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well is now 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for yeast.[12][16]

  • MIC Reading:

    • After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15][16] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Minimum Bactericidal Concentration (MBC) Determination

Following MIC determination, the Minimum Bactericidal Concentration (MBC) assay identifies the lowest compound concentration required to kill 99.9% of the initial bacterial inoculum.[16][17][18] This distinguishes bactericidal (killing) from bacteriostatic (inhibiting) agents.

  • Subculturing:

    • From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[16]

    • Spot-plate this aliquot onto a fresh, antibiotic-free MHA or SDA plate.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.[16]

  • MBC Reading:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17][18] In practice, this is often identified as the lowest concentration with no more than 1-2 colonies, signifying the kill point.

Part 4: Data Interpretation and Presentation

Data Summary

Quantitative data should be summarized in a clear, tabular format for easy comparison of derivative efficacy.

Table 1: Representative Antimicrobial Activity Data

Compound ID Test Organism Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
Derivative-01S. aureus ATCC 29213228162Bactericidal
Derivative-01E. coli ATCC 2592215322568Bacteriostatic
Derivative-02S. aureus ATCC 2921310128>512>4Weakly Active
CiprofloxacinS. aureus ATCC 29213250.512Bactericidal
DMSOS. aureus ATCC 292136>512>512-Inactive
MBC/MIC Ratio

The relationship between the MBC and MIC is a critical indicator of a compound's mode of action.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the agent is considered bactericidal.[16]

  • Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4), the agent is considered bacteriostatic.

MIC_MBC_Interpretation cluster_0 Quantitative Results cluster_1 Analysis cluster_2 Classification A Determine MIC (Lowest concentration that _inhibits_ visible growth) C Calculate Ratio (MBC / MIC) A->C B Determine MBC (Lowest concentration that _kills_ 99.9% of inoculum) B->C D Bactericidal C->D Ratio ≤ 4 E Bacteriostatic C->E Ratio > 4

Caption: Logic for classifying antimicrobial activity.

Conclusion

This application note provides a validated, multi-tiered framework for the comprehensive antimicrobial screening of novel this compound derivatives. By adhering to these standardized protocols, from initial qualitative diffusion assays to quantitative MIC and MBC determinations, researchers can generate reliable, reproducible data. This systematic approach is crucial for identifying promising lead compounds and making informed decisions in the early stages of the drug discovery pipeline. The ultimate goal is to rigorously characterize the antimicrobial potential of this chemical series, contributing valuable knowledge to the ongoing fight against infectious diseases.

References

experimental setup for in vitro testing of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile: Application Notes and Protocols

Authored by a Senior Application Scientist

Introduction

The 2(3H)-benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide therapeutic spectrum, including anticancer, anti-inflammatory, analgesic, and neuroprotective properties.[3][4][5] The compound of interest, this compound, belongs to this promising class. The presence of an electron-withdrawing carbonitrile group at the 5-position suggests the potential for unique interactions with biological targets.

Recent groundbreaking research has identified a closely related class of benzoxazolone carboxamides as the first potent, systemically active inhibitors of intracellular acid ceramidase (AC).[6] Acid ceramidase is a critical enzyme in sphingolipid metabolism, hydrolyzing pro-apoptotic ceramide into sphingosine, which is then converted to the pro-survival molecule sphingosine-1-phosphate (S1P).[6] Inhibition of AC leads to an accumulation of ceramide, which can trigger apoptosis in cancer cells. This discovery provides a strong rationale for investigating this compound as a potential anticancer agent, possibly acting through the modulation of ceramide signaling.

This comprehensive guide provides a suite of detailed protocols for the in vitro characterization of this compound. The experimental workflow is designed to first assess its cytotoxic and pro-apoptotic activity in relevant cancer cell lines and then to investigate a plausible mechanism of action through direct enzyme inhibition.

Physicochemical Properties and Stock Solution Preparation

PropertyValueSource
Chemical Formula C₈H₄N₂O₂N/A
Molecular Weight 160.13 g/mol N/A
Physical Form Solid[7]
Storage Sealed in dry, 2-8°C[7]
Purity Typically >98%[7]

Protocol 1: Preparation of Stock Solution

The majority of small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO), which is a water-miscible organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, amber vial on a calibrated analytical balance.

  • Carefully weigh out a precise amount of this compound (e.g., 1.60 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., for 1.60 mg, add 1.0 mL of DMSO to create a 10 mM stock solution).

  • Cap the vial securely and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Store the stock solution at -20°C, protected from light and moisture. For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles.

Experimental Workflow

The proposed in vitro testing cascade for this compound is designed to move from broad phenotypic screening to specific mechanistic investigation.

experimental_workflow cluster_phenotypic Part A: Phenotypic Screening cluster_mechanistic Part B: Mechanistic Investigation A Cytotoxicity Screening (MTT Assay) Determine IC50 across cancer cell lines B Apoptosis Induction (Caspase-3/7 Assay) Confirm apoptotic cell death A->B If cytotoxic C Enzyme Inhibition (Acid Ceramidase Assay) Determine IC50 against purified enzyme B->C Investigate mechanism start Prepare 10 mM Stock Solution in DMSO start->A signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR) Proliferation Cell Proliferation & Survival S1PR->Proliferation Promotes Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis AC Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SK S1P->S1PR Binds & Activates AC Acid Ceramidase (AC) SK Sphingosine Kinase (SK) Inhibitor 2-Oxo-2,3-dihydrobenzo[d] oxazole-5-carbonitrile Inhibitor->AC Inhibits

References

Application Notes and Protocols for the Derivatization of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile for Improved Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Oxo-2,3-dihydrobenzo[d]oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-oxo-2,3-dihydrobenzo[d]oxazole core is a prominent heterocyclic scaffold in modern drug discovery, recognized for its versatile biological activities. Derivatives of this structure have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents. The inherent structural rigidity and the presence of key hydrogen bonding motifs make it an attractive starting point for the design of potent and selective therapeutic agents. The 5-carbonitrile substituent of the title compound, 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile, offers a versatile chemical handle for a variety of synthetic modifications aimed at enhancing biological potency and optimizing pharmacokinetic properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that underpin the design of more potent analogues.

Strategic Derivatization Pathways

The this compound scaffold offers several key positions for chemical modification to modulate biological activity. The primary points for derivatization are the nitrogen atom of the oxazolone ring (N-3), the aromatic ring, and the 5-carbonitrile group itself. Each of these positions can be targeted with specific chemical reactions to introduce a diverse range of functional groups, thereby influencing the molecule's interaction with its biological target.

G A This compound B N-Alkylation/Arylation A->B Position N-3 C Aromatic Ring Functionalization (e.g., Suzuki Coupling) A->C Positions C-6, C-7 D Nitrile Group Modification A->D Position C-5 E N-Substituted Derivatives B->E F C-6/C-7 Substituted Derivatives C->F G Amides, Carboxylic Acids, Tetrazoles D->G H Improved Potency & Selectivity E->H F->H G->H

Caption: Key derivatization strategies for this compound.

Part 1: N-Alkylation and N-Arylation at the 3-Position

Modification at the N-3 position of the benzoxazolone ring is a common strategy to explore the hydrophobic and steric requirements of the target binding pocket. The introduction of various alkyl and aryl substituents can significantly impact potency and selectivity.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Start: this compound B Add Base (K₂CO₃) in DMF A->B C Add Alkyl Halide (R-X) B->C D Heat and Monitor Reaction C->D E Work-up: Quench, Extract D->E F Purification: Column Chromatography E->F G Product: N-Alkyl-2-oxobenzoxazole-5-carbonitrile F->G

Caption: Workflow for the N-alkylation of the benzoxazolone scaffold.

Part 2: Functionalization of the Aromatic Ring via Suzuki Coupling

To explore the SAR of the aromatic core, Suzuki-Miyaura cross-coupling is a powerful tool for introducing aryl or heteroaryl substituents. This requires prior halogenation of the benzoxazolone ring, typically at the C-6 or C-7 position.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Intermediate

This protocol outlines the Suzuki coupling of a hypothetical 6-bromo-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile with an arylboronic acid.

Materials:

  • 6-Bromo-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 6-bromo-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Add a 2M aqueous solution of K₂CO₃ (3.0 eq).

  • Add a mixture of toluene and ethanol (e.g., 4:1 v/v) as the solvent.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Derivatization of the 5-Carbonitrile Group

The nitrile group at the C-5 position is a versatile functional group that can be converted into other key functionalities such as a carboxylic acid, an amide, or a tetrazole ring. These transformations can significantly alter the physicochemical properties and biological activity of the parent molecule.

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of NaOH or KOH (5.0 eq) and heat the mixture to reflux.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.

  • The product, 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Conversion of the Carboxylic Acid to an Amide

The resulting carboxylic acid can be coupled with a variety of amines to generate a library of amide derivatives.

Materials:

  • 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid

  • Amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete.

  • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 5: Conversion of the Nitrile to a Tetrazole

The conversion of a nitrile to a tetrazole is a common bioisosteric replacement for a carboxylic acid, often leading to improved metabolic stability and pharmacokinetic properties.[1]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride (NH₄Cl)

  • Anhydrous DMF

  • Ethyl acetate

  • Dilute HCl

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and pour into a mixture of ice and dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) and Potency Data

The derivatization of the 2-oxo-2,3-dihydrobenzo[d]oxazole scaffold has led to the discovery of compounds with potent activity against various biological targets. The following table summarizes representative SAR data from the literature for analogous compounds, providing insights into how different substituents can influence potency.

Compound IDScaffoldR1 (N-3)R2 (C-5/C-6)TargetIC₅₀ (µM)Reference
1a 2-OxobenzimidazoleHCarboxamideAnticancer (A549)0.15[2]
1b 2-OxobenzimidazoleHN-(2,4-dimethoxyphenyl)carboxamideAnticancer (A549)0.15[2]
2a BenzimidazoleIsobutylCarboxamideAnticancer (HCT116)0.6[3]
2b BenzimidazoleIsobutylN-isobutylcarboxamideAnticancer (HCT116)>100[3]
3a Thiazole-N-(3,4,5-trimethoxyphenyl)carboxamideCOX-2 Inhibition0.958[4]
3b Thiazole-N-(4-trifluoromethylphenyl)carboxamideCOX-2 Inhibition0.957[4]

Analysis of SAR:

  • N-Substitution: As seen in the benzimidazole series (compounds 2a vs. 2b), N-alkylation can have a dramatic effect on potency, suggesting a specific steric and electronic requirement in the binding pocket.[3]

  • Amide Substituents: The nature of the substituent on the carboxamide group is critical for activity. Aromatic substitutions, particularly those with electron-donating groups like methoxy, often lead to enhanced potency (compound 1b).[2]

  • Bioisosteric Replacement: The replacement of a carboxylic acid with a tetrazole can improve pharmacokinetic properties without compromising biological activity.

Conclusion

The this compound scaffold is a highly versatile starting point for the development of novel therapeutic agents. The strategic derivatization at the N-3 position, the aromatic ring, and the C-5 nitrile group allows for a thorough exploration of the chemical space and the optimization of biological activity. The protocols provided in this application note offer a robust framework for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs. Careful consideration of the structure-activity relationships will be crucial in guiding the design of next-generation derivatives with improved potency and selectivity.

References

Application Notes & Protocols: Characterizing 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile as a Chemical Probe for Kinase Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

The benzoxazolone core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets.[1][2][3] This structural motif is present in compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][4] Notably, derivatives of the benzoxazole and benzoxazolone families have been identified as potent modulators of enzyme activity, particularly protein kinases.[5]

This document concerns 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile (hereafter referred to as ODC-5), a commercially available compound featuring this core structure.[6][7] While ODC-5 itself is not extensively characterized in the scientific literature, its lineage from a privileged scaffold suggests a high potential for biological activity.

Therefore, this guide is structured not as a summary of established knowledge, but as a rigorous experimental framework for researchers seeking to validate and utilize ODC-5 as a novel chemical probe. We will proceed under the hypothesis that ODC-5 may function as a kinase inhibitor, a common activity for this compound class. The following protocols are designed to systematically test this hypothesis, establish a target profile, and validate its utility for interrogating kinase signaling pathways in a cellular context. This is a roadmap for discovery, providing the "why" behind the "how" at each critical step.

Part 1: Initial Biochemical Characterization and Target Identification

The foundational step in validating any new chemical probe is to understand its primary biochemical interactions. A chemical probe is only as useful as it is characterized; without knowing its target(s) and potency, any observed cellular phenotype is uninterpretable.[8] This section outlines the workflow to identify potential protein kinase targets of ODC-5 and quantify its inhibitory activity.

Workflow for Initial Biochemical Screening

The logical progression from a novel compound to a potential probe begins with broad, unbiased screening, followed by focused validation of the most promising interactions.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation A Compound Procurement (ODC-5) B Protocol 1: Broad Kinase Panel Screen (e.g., 400+ kinases @ 1-10 µM) A->B Initial Hypothesis: Kinase Inhibitor C Identify 'Hits' (% Inhibition > 50-70%) B->C Generate Primary Data D Protocol 2: IC50 Determination (Dose-Response Assay) C->D Prioritize potent hits E Validated Biochemical Target(s) (Proceed to Cellular Assays) D->E Quantify Potency

Caption: Initial biochemical screening and validation workflow for ODC-5.

Protocol 1: Broad-Spectrum Kinase Panel Screening

Causality: To efficiently identify potential targets from the vast human kinome, a broad screening panel is the most effective starting point. This experiment is designed to quickly flag kinases that are sensitive to ODC-5 at a single, relatively high concentration, thereby narrowing the field for more detailed follow-up studies.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of ODC-5 in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology, Promega). Specify a single-point screen at a concentration of 1 µM and 10 µM against a panel of at least 200-400 kinases. The use of two concentrations helps distinguish potent from weak inhibitors.

  • Assay Principle (Example: Radiometric Assay):

    • Most services utilize established platforms. A common method is the radiometric assay using [γ-³³P]-ATP.[9]

    • In each well, a specific purified kinase is incubated with its corresponding substrate, [γ-³³P]-ATP, and ODC-5 at the specified concentration.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.

    • The amount of incorporated ³³P is quantified using a scintillation counter.

    • Inhibition is calculated relative to a DMSO vehicle control.

  • Data Analysis:

    • Results are typically provided as "% Inhibition" at the tested concentration.

    • Define a "hit" as a kinase showing >70% inhibition at 1 µM or >90% at 10 µM. These thresholds are stringent enough to filter out noise and weak interactions.

Data Presentation:

Hypothetical Kinase Target Family % Inhibition @ 1 µM ODC-5 % Inhibition @ 10 µM ODC-5 Classification
Kinase ACMGC85%98%Hit
Kinase BTK20%45%Non-Hit
Kinase CCAMK72%91%Hit
Kinase DAGC5%15%Non-Hit
Protocol 2: IC₅₀ Determination for Primary Hits

Causality: A single-point screen identifies potential targets, but a dose-response curve is required to quantify potency. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for any chemical probe, defining the concentration range at which it is effective and informing the concentrations to be used in subsequent cellular assays.[10]

Methodology (Example: Luminescence-Based ATP Depletion Assay):

This protocol uses a commercially available assay like Promega's Kinase-Glo®, which measures the amount of ATP remaining after a kinase reaction. Lower light output corresponds to higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Materials:

    • Purified "hit" kinases (e.g., Kinase A, Kinase C from Protocol 1).

    • Respective kinase substrates.

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • White, opaque 96-well or 384-well plates.

    • ODC-5 and a known inhibitor for the target kinase (positive control).

  • Procedure:

    • Prepare a 2X kinase/substrate mix in kinase reaction buffer.

    • Prepare a serial dilution of ODC-5 in reaction buffer, typically from 100 µM down to 1 nM (final concentration). Include a DMSO-only control.

    • Add 5 µL of the ODC-5 dilution series to the wells of the assay plate.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate mix to each well.

    • Add 5 µL of a 2X ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence values to % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot % inhibition versus the log of ODC-5 concentration.

    • Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation:

Validated Kinase Target IC₅₀ of ODC-5 (nM) Positive Control IC₅₀ (nM) Hill Slope
Kinase A8515 (Staurosporine)-1.1
Kinase C35050 (Specific Inhibitor X)-0.9

Part 2: Cellular Validation of Target Engagement and Activity

Biochemical activity does not guarantee utility in a biological system. A credible chemical probe must be cell-permeable, engage its intended target in the complex cellular environment, and elicit a measurable, on-target phenotypic response.[8][11] This section provides protocols to validate ODC-5's activity in living cells.

Hypothetical Signaling Pathway for Cellular Assays

To illustrate the experimental design, we will assume "Kinase A" is a component of a canonical signaling pathway, for instance, the MAPK cascade.

G cluster_pathway Hypothetical Signaling Pathway cluster_assays Validation Assays GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_C Kinase C (Upstream) Receptor->Kinase_C Kinase_A Kinase A (Target of ODC-5) Kinase_C->Kinase_A Substrate Substrate-P (Downstream Effector) Kinase_A->Substrate Assay_CETSA Protocol 3: Cellular Thermal Shift Assay (Confirms binding to Kinase A) Kinase_A->Assay_CETSA Phenotype Cell Proliferation Substrate->Phenotype Assay_pSubstrate Protocol 4: Phospho-Substrate Western Blot (Measures Kinase A activity) Substrate->Assay_pSubstrate Assay_Viability Protocol 5: Cell Viability Assay (Measures phenotypic outcome) Phenotype->Assay_Viability ODC5 ODC-5 Probe ODC5->Kinase_A Inhibition

Caption: Assays to validate ODC-5's engagement and inhibition of a target kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful technique to directly confirm that a compound binds to its target protein inside intact cells. The principle is that ligand binding stabilizes a protein, increasing its melting temperature. Observing a thermal shift for Kinase A in the presence of ODC-5 provides strong evidence of target engagement.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one known to express high levels of Kinase A) to ~80% confluency.

    • Treat cells with ODC-5 at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO vehicle for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).

  • Protein Analysis:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble Kinase A remaining at each temperature point by Western Blot or ELISA using a specific antibody for Kinase A.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For each treatment condition (DMSO vs. ODC-5), plot the percentage of soluble Kinase A remaining versus temperature.

    • A rightward shift in the melting curve for the ODC-5-treated samples compared to the DMSO control indicates target stabilization and binding.

Protocol 4: Target Phosphorylation Inhibition Assay

Causality: To confirm that target binding translates to functional inhibition, we must measure the kinase's activity. The most direct way to do this in cells is to quantify the phosphorylation of a known downstream substrate. A reduction in substrate phosphorylation upon ODC-5 treatment demonstrates functional target modulation.

Methodology (Western Blot):

  • Cell Culture and Treatment:

    • Use a cell line where the signaling pathway of Kinase A is well-characterized and can be stimulated.

    • Starve the cells (e.g., in serum-free media) for several hours to reduce basal pathway activity.

    • Pre-treat the cells with a dose-response of ODC-5 (e.g., 0.1 to 10 µM) or DMSO for 1-2 hours.

    • Stimulate the pathway (e.g., with a growth factor) for a short period (e.g., 15 minutes) to activate Kinase A.

  • Lysis and Protein Quantification:

    • Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate the membrane overnight with a primary antibody specific to the phosphorylated form of Kinase A's substrate (e.g., anti-phospho-Substrate).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-substrate signal to the total substrate signal for each sample.

    • Observe the dose-dependent decrease in substrate phosphorylation in ODC-5-treated cells compared to the stimulated DMSO control.

Protocol 5: Cell Viability/Proliferation Assay

Causality: A key purpose of a chemical probe is to link target modulation to a cellular phenotype. If Kinase A is involved in cell proliferation, its inhibition by ODC-5 should lead to reduced cell viability or growth. This assay connects target engagement with a functional cellular outcome.

Methodology (Luminescence-Based ATP Assay):

This protocol uses a commercially available assay like CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell viability.

  • Cell Seeding:

    • Seed a cancer cell line dependent on the Kinase A pathway into a white, clear-bottom 96-well plate at a low density (e.g., 1,000-5,000 cells/well).

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of ODC-5 (e.g., from 50 µM down to 1 nM). Include a DMSO vehicle control and a positive control known to induce cell death (e.g., staurosporine).

    • Incubate for 72 hours, a common time frame to observe effects on proliferation.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot % viability versus the log of ODC-5 concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Guidelines for Responsible Use of ODC-5 as a Chemical Probe

After performing the characterization assays, the data must be synthesized to define the parameters for using ODC-5 as a research tool.

Summary of Essential Probe Characteristics

A high-quality chemical probe should meet several criteria. The data generated from the protocols above will populate this table, providing a clear summary of ODC-5's qualifications.

Characteristic Guiding Question Relevant Protocol Ideal Outcome for a Good Probe Hypothetical ODC-5 Data
Potency How much probe is needed to engage the target?Protocol 2 (IC₅₀)Biochemical IC₅₀ < 100 nMIC₅₀ = 85 nM for Kinase A
Selectivity Does the probe interact with many other targets?Protocol 1 (Panel Screen)>30-fold selectivity over related kinasesHits on 2/400 kinases
Cellular Activity Does it work in cells at a reasonable concentration?Protocols 4 & 5 (pSubstrate & Viability)Cellular EC₅₀ within 10-fold of biochemical IC₅₀pSubstrate EC₅₀ = 500 nM
On-Target Evidence Is the cellular effect due to the intended target?Protocol 3 (CETSA)Clear thermal shift of the target proteinStabilization of Kinase A observed
Negative Control Is a structurally similar but inactive analog available?N/A (Requires synthesis)Yes, an analog with >100-fold weaker activityNot available; must be synthesized
The Critical Need for a Negative Control

A fundamental principle of using chemical probes is the inclusion of a negative control.[8] This is a molecule that is structurally very similar to the active probe but does not bind to the target. Observing a phenotype with the active probe but not with the negative control provides strong evidence that the effect is on-target.

Recommendation for ODC-5: As no validated negative control for ODC-5 is commercially available, one would need to be synthesized. A logical candidate would be the corresponding 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxamide, where the nitrile group is replaced by an amide. This subtle change may disrupt key binding interactions without drastically altering the molecule's physicochemical properties. This proposed control would need to be tested in the biochemical and cellular assays to confirm its inactivity against Kinase A.

Recommended Working Concentrations
  • For target engagement/mechanism studies (e.g., Western Blots): Use concentrations from 1x to 10x the cellular EC₅₀ (e.g., 500 nM to 5 µM). This range should be sufficient to see maximal on-target effects.

  • For long-term phenotypic assays (e.g., viability): Titrate the compound across a wide range centered around the GI₅₀ value. Always stay below concentrations that cause rapid, non-specific toxicity.

  • Always use the lowest effective concentration to minimize the risk of off-target effects.

References

synthesis of radiolabeled 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile for imaging studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis and Application of [N-¹¹C-methyl]2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile for Positron Emission Tomography (PET) Imaging Studies

For: Researchers, scientists, and drug development professionals.

Abstract

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that enables the in vivo quantification of biological processes.[1] The short-lived positron-emitting radionuclide, Carbon-11 (t½ ≈ 20.4 min), is ideal for this purpose as its incorporation into bioactive molecules typically has a minimal impact on their pharmacological properties.[2] The 2-oxo-2,3-dihydrobenzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a range of biological entities. This application note provides a comprehensive, field-proven guide for the synthesis of the radiolabeling precursor, this compound, and its subsequent high-yield automated radiosynthesis to produce [N-¹¹C-methyl]this compound. The protocols detailed herein cover precursor synthesis, automated ¹¹C-methylation, purification, and the requisite quality control measures for translational research.

Introduction: The Significance of the Benzoxazolone Scaffold in PET Imaging

The benzoxazolone (2-oxo-2,3-dihydrobenzo[d]oxazole) core and its derivatives are of significant interest in drug discovery. These structures are known to interact with various biological targets, including serotonin receptors and enzymes implicated in neuroinflammation.[3][4] Developing PET radiotracers based on this scaffold allows for the non-invasive study of these targets in living systems, which is invaluable for understanding disease pathology and for the development of novel therapeutics.[5][6]

This guide focuses on the preparation of a ¹¹C-labeled version of this compound. The introduction of a radiolabeled N-methyl group is a common and effective strategy in PET chemistry, as the N-H position on the benzoxazolone ring provides a reactive site for methylation with minimal structural perturbation.[1] The resulting radiotracer, [N-¹¹C-methyl]this compound, is a promising candidate for imaging studies in oncology and neuroscience.

Part 1: Synthesis of the Radiolabeling Precursor

Directive: A robust and scalable synthesis of the non-radiolabeled precursor, this compound, is the foundational step for any successful radiolabeling campaign.

Causality in Reagent Selection

The chosen synthetic route involves the cyclization of 4-amino-3-hydroxybenzonitrile. For the critical cyclization step, which forms the oxazolone ring, 1,1'-Carbonyldiimidazole (CDI) is selected as the carbonylating agent.

  • Why CDI? Compared to alternatives like highly toxic phosgene gas or its solid form, triphosgene, CDI is significantly safer and easier to handle.[7][8] It promotes efficient cyclization under mild conditions, and its byproducts, carbon dioxide and water-soluble imidazole, are easily removed during workup, simplifying purification.[9] This choice enhances the protocol's reliability and transferability between laboratories.

Protocol 1: Precursor Synthesis

Reaction: Cyclization of 4-amino-3-hydroxybenzonitrile with 1,1'-Carbonyldiimidazole (CDI).

Materials:

  • 4-amino-3-hydroxybenzonitrile (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 4-amino-3-hydroxybenzonitrile (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • CDI Addition: Add CDI (1.2 eq) to the solution in one portion at room temperature. Effervescence (CO₂ evolution) may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour, then gently heat to reflux (approx. 66 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the THF.

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). This sequence removes the imidazole byproduct and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of Hexane/EtOAc as the eluent) to afford this compound as a pure solid.

  • Characterization: Confirm the identity and purity of the precursor using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The final product should be stored in a desiccator.

Part 2: Automated [¹¹C]Radiosynthesis

Directive: The short half-life of Carbon-11 necessitates a rapid, efficient, and automated synthesis to maximize radiochemical yield and ensure product consistency for clinical and preclinical use.[10][11] The N-methylation of the precursor is achieved using [¹¹C]methyl triflate ([¹¹C]CH₃OTf), a highly reactive methylating agent.[12]

Radiosynthesis Workflow Diagram

G cluster_0 Step 1: ¹¹C Production & Synthon Generation cluster_1 Step 2: Radiolabeling & Purification cluster_2 Step 3: Final Product Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Trapping Cyclotron->CO2 SynthModule Automated Synthesis Module (e.g., GE TRACERlab, Synthra) CO2->SynthModule MeOTf Gas-Phase Synthesis of [¹¹C]CH₃OTf SynthModule->MeOTf Reaction Labeling Reaction Precursor + [¹¹C]CH₃OTf MeOTf->Reaction HPLC Semi-Prep HPLC Purification Reaction->HPLC SPE SPE Formulation (e.g., C18 Cartridge) HPLC->SPE QC Quality Control (Analytical HPLC) SPE->QC FinalProduct Final Radiotracer [N-¹¹C-methyl]2-Oxo... in injectable buffer QC->FinalProduct

Caption: Automated workflow for the synthesis of the ¹¹C-radiotracer.

Protocol 2: [¹¹C]Methylation, Purification, and Formulation

This protocol is designed for an automated synthesis module (e.g., GE TRACERlab FX C Pro, Synthra MeIPlus).[3][10]

Materials:

  • Precursor (this compound), 0.5 - 1.0 mg

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • HPLC Mobile Phase (e.g., Acetonitrile/Water with 0.1% TFA)

  • Sterile Water for Injection, USP

  • Sterile Saline for Injection, USP

  • Solid-Phase Extraction (SPE) Cartridge (e.g., Waters Sep-Pak C18)

  • Sterile 0.22 µm filter

Procedure:

  • Pre-run Setup:

    • Dissolve 0.5-1.0 mg of the precursor in 300 µL of anhydrous DMF or acetone and load it into the reaction vessel of the synthesis module.

    • Prepare and prime the HPLC system with the appropriate mobile phase.

    • Condition a C18 SPE cartridge with ethanol followed by sterile water.

  • [¹¹C]CO₂ Production and Conversion:

    • [¹¹C]CO₂ is produced in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction and transferred to the synthesis module.[1]

    • Within the module, [¹¹C]CO₂ is trapped and converted to [¹¹C]CH₄, which is then iodinated to form [¹¹C]CH₃I.

    • The [¹¹C]CH₃I is passed over a heated silver triflate column to generate the more reactive [¹¹C]CH₃OTf, which is then transferred in a stream of inert gas to the reaction vessel.[3][10]

  • Radiolabeling Reaction:

    • The gaseous [¹¹C]CH₃OTf is bubbled through the precursor solution at room temperature or slightly elevated temperature (e.g., 80°C).

    • Allow the reaction to proceed for 3-5 minutes. The high reactivity of [¹¹C]CH₃OTf allows for very short reaction times, which is critical to minimize decay losses.

  • Purification:

    • Following the reaction, the crude mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative reverse-phase HPLC column (e.g., C18).

    • The radioactive product peak, corresponding to [N-¹¹C-methyl]this compound, is collected. The retention time is determined beforehand using the non-radiolabeled ("cold") standard.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through the conditioned C18 SPE cartridge. The radiotracer is trapped on the cartridge, while the aqueous HPLC solvents pass through to waste.

    • The cartridge is washed with sterile water to remove any residual solvents.

    • The final product is eluted from the cartridge with a small volume of USP-grade ethanol (e.g., 1 mL), followed by sterile saline (e.g., 9 mL).

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.

Part 3: Quality Control

Directive: Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiopharmaceutical prior to its use in imaging studies.[1]

Protocol 3: QC Analysis
  • Radiochemical Purity: Inject an aliquot of the final product onto an analytical HPLC system equipped with a UV detector and a radioactivity detector. Radiochemical purity is defined as the percentage of the total radioactivity that elutes as the desired product.

  • Chemical Purity: The UV chromatogram from the same HPLC run is used to identify and quantify any non-radioactive chemical impurities, primarily the unreacted precursor.

  • Specific Activity: Calculated by dividing the amount of radioactivity (in GBq or mCi) by the total molar mass of the compound (labeled + unlabeled) at the end of synthesis (EOS). This is determined from the analytical HPLC run by comparing the UV peak area of the product to a standard curve of the non-radiolabeled compound.

  • pH and Visual Inspection: The pH of the final formulation should be within an acceptable range (typically 5.0-7.5). The solution must be clear, colorless, and free of particulate matter.

  • Radionuclidic Identity: Confirm the identity of the radionuclide by measuring its half-life using a dose calibrator.

Data Presentation: Typical QC Specifications
ParameterSpecificationTypical ResultRationale
Radiochemical Purity > 95%> 99%Ensures that the observed signal in the PET scan is from the intended tracer.
Specific Activity (EOS) > 37 GBq/µmol (>1 Ci/µmol)70-150 GBq/µmolHigh specific activity is crucial to administer a true "tracer" dose that does not exert pharmacological effects.[3]
Unreacted Precursor < 5 µ g/dose < 1 µ g/dose Minimizes potential competitive binding or toxicity from the precursor molecule.
Residual Solvents Per USP guidelinesPassEnsures patient safety by limiting exposure to organic solvents like DMF, Acetonitrile, and Ethanol.
pH 5.0 - 7.56.5Ensures the formulation is physiologically compatible and prevents patient discomfort upon injection.
Appearance Clear, colorless, particulate-freePassBasic safety check for injectable solutions.

Part 4: Application Pathway

The successful synthesis and QC release of [N-¹¹C-methyl]this compound enables its use in a translational research pathway, from initial biological evaluation to potential clinical application.

Logical Flow from Synthesis to Imaging

Caption: Translational pathway from tracer synthesis to clinical PET imaging.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield, purity, and reproducibility.

This guide is structured as a series of troubleshooting questions and answers, reflecting the practical, problem-solving nature of synthetic chemistry. We will delve into the causality behind common issues and provide validated, step-by-step protocols to overcome them.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is a frequent issue stemming from several potential root causes, ranging from the quality of starting materials to suboptimal reaction conditions. Let's break down the most critical factors.

A. Starting Material Integrity: The Foundation of Your Synthesis

The quality of your primary starting material, 4-amino-3-hydroxybenzonitrile, is paramount. Impurities can interfere with the cyclization step, leading to side product formation and consumption of your limiting reagent.

  • Expert Insight: Trace metal impurities or residual solvents from the synthesis of the aminophenol can chelate with the starting material or react with the cyclizing agent. Oxidation of the aminophenol is also a common problem, indicated by a darkening in color from off-white/light tan to dark brown.

  • Troubleshooting Protocol: Starting Material Qualification

    • Purity Analysis: Before starting the reaction, verify the purity of your 4-amino-3-hydroxybenzonitrile using NMR and LC-MS. The proton NMR should show clean, well-resolved peaks corresponding to the aromatic protons and the amine/hydroxyl groups. The LC-MS should show a single major peak with the correct mass-to-charge ratio.

    • Colorimetric Check: A simple visual inspection is a good first indicator. The starting material should be a light-colored solid. If it is dark, consider purification by recrystallization or column chromatography.

    • Recrystallization Protocol:

      • Dissolve the crude 4-amino-3-hydroxybenzonitrile in a minimal amount of hot ethyl acetate.

      • If color persists, add a small amount of activated charcoal and heat for a further 10-15 minutes.

      • Filter the hot solution through a pad of celite to remove the charcoal.

      • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

B. Choice of Cyclizing Agent and Reaction Conditions

The selection of the reagent used to form the oxazolone ring is a critical decision that dictates the required reaction conditions. The most common and effective methods involve the use of carbonyldiimidazole (CDI) or triphosgene.

  • Expert Insight: CDI is generally considered a safer and milder alternative to phosgene-based reagents. It reacts with the hydroxyl and amino groups of the starting material to form the cyclic carbamate. The reaction is often facilitated by a non-nucleophilic base and is sensitive to temperature.

  • Trustworthiness through Self-Validation: A well-executed reaction with CDI should result in a clean reaction profile with minimal byproduct formation, as monitored by TLC or LC-MS. The reaction progress can be tracked by the disappearance of the starting material.

Table 1: Comparison of Common Cyclizing Agents & Conditions

Cyclizing AgentTypical SolventBaseTemperature (°C)Key Considerations
1,1'-Carbonyldiimidazole (CDI)THF, DioxaneTriethylamine (TEA)0 to refluxSafer; reaction can be slow; requires anhydrous conditions.
TriphosgeneToluene, DichloromethaneTriethylamine (TEA)0 to 25Highly efficient; toxic (handle with extreme care); generates HCl.
Potassium Ethyl XanthateEthanolN/ARefluxMilder conditions; may require longer reaction times.
  • Recommended Protocol: CDI-Mediated Cyclization

    • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 4-amino-3-hydroxybenzonitrile (1.0 eq) in anhydrous THF.

    • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq).

    • CDI Addition: Add a solution of CDI (1.1 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Question 2: I am observing a significant amount of a major byproduct in my LC-MS analysis. What could it be and how do I prevent its formation?

The formation of byproducts is a common challenge that directly impacts yield and purity. Understanding the potential side reactions is key to mitigating them.

  • Expert Insight: A likely byproduct is a polymeric material resulting from intermolecular reactions. If the concentration of the starting material is too high, or if the cyclizing agent is added too quickly, intermolecular condensation can compete with the desired intramolecular cyclization. Another possibility is the formation of a urea derivative if the amine reacts with the activated intermediate of another molecule.

  • Authoritative Grounding: The mechanism of CDI-mediated cyclization involves the initial formation of an activated acyl imidazole intermediate. If this intermediate encounters another molecule of the aminophenol before it can cyclize, intermolecular side reactions will occur.

Diagram 1: Intramolecular vs. Intermolecular Reactions

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A 4-Amino-3-hydroxybenzonitrile + CDI B Activated Intermediate A->B Activation C Intramolecular Cyclization B->C High Dilution D 2-Oxo-2,3-dihydrobenzo[d]oxazole- 5-carbonitrile (Product) C->D E Activated Intermediate F + Another Starting Material Molecule E->F High Concentration G Intermolecular Reaction F->G H Polymeric Byproducts G->H

Caption: High dilution favors the desired intramolecular cyclization, while high concentration can lead to intermolecular side reactions and byproduct formation.

  • Troubleshooting Protocol: Minimizing Byproduct Formation

    • High Dilution: Employ high dilution conditions. A typical starting concentration for the aminophenol is in the range of 0.05-0.1 M. This favors the intramolecular reaction pathway.

    • Slow Addition: Add the cyclizing agent (e.g., CDI solution) slowly, ideally using a syringe pump over a period of 30-60 minutes. This maintains a low instantaneous concentration of the activated intermediate, further suppressing intermolecular reactions.

    • Temperature Control: Maintain the reaction at the optimized temperature. For CDI reactions, starting at 0 °C and slowly warming to room temperature is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A: Anhydrous Tetrahydrofuran (THF) is a common and effective solvent for CDI-mediated cyclizations due to its ability to dissolve the starting materials and its inertness under the reaction conditions. Anhydrous dioxane is another suitable alternative.

Q2: How do I know when the reaction is complete? A: The most reliable method is to monitor the disappearance of the starting material (4-amino-3-hydroxybenzonitrile) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material alongside the reaction mixture on a TLC plate is a simple and effective way to track progress.

Q3: My final product is difficult to purify. Any suggestions? A: If column chromatography is not providing adequate separation, consider recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water. If the product is still impure, a final trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether) can be effective.

Q4: Is it necessary to run the reaction under an inert atmosphere? A: Yes, it is highly recommended. The starting aminophenol can be sensitive to oxidation, and the reagents, particularly CDI, are sensitive to moisture. Running the reaction under nitrogen or argon will help to ensure a clean reaction and improve reproducibility.

Technical Support Center: Purification of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of isolating this compound from a crude reaction mixture with high purity.

Understanding the Chemistry: The Key to Effective Purification

The successful purification of this compound hinges on understanding its synthesis and the nature of the potential impurities. A common and efficient method for the synthesis of this compound is the cyclization of 3-amino-4-hydroxybenzonitrile with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent like triphosgene.[1]

This reaction is generally robust, but the crude product is rarely pure. The primary impurities you are likely to encounter include:

  • Unreacted Starting Material: 3-amino-4-hydroxybenzonitrile is significantly more polar than the desired product due to the presence of free amine and phenol functional groups.

  • Carbonylating Agent By-products: If CDI is used, residual imidazole will be present.

  • Polymeric By-products: Under harsh conditions, polymerization can occur.

  • Partially Reacted Intermediates: Incomplete cyclization can lead to various intermediate species.

The purification strategy, therefore, must effectively separate the moderately polar product from the highly polar starting material and other less polar or similarly polar impurities.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture is a dark, tarry solid. Can it be purified?

A1: Yes, this is a common observation, especially if the reaction was heated for an extended period or at a high temperature. The dark color often indicates the presence of polymeric impurities. While challenging, purification is often achievable. A primary purification step, such as a plug of silica gel to remove the highly colored, high molecular weight species, is recommended before proceeding to more refined techniques like column chromatography or recrystallization.

Q2: I see multiple spots on my TLC plate. How do I identify the product?

A2: The product, this compound, is less polar than the starting material, 3-amino-4-hydroxybenzonitrile. Therefore, in a normal-phase silica gel TLC system (e.g., with an ethyl acetate/hexane eluent), the product will have a higher Rf value (it will travel further up the plate) than the starting material. The starting material may remain close to the baseline. Staining the TLC plate with potassium permanganate can help visualize the spots.

Q3: My compound seems to be insoluble in common recrystallization solvents. What should I do?

A3: this compound is a relatively polar molecule with a rigid heterocyclic core, which can lead to poor solubility in many common non-polar solvents. For recrystallization, consider highly polar solvents or solvent mixtures. Good starting points include ethanol/water mixtures, or acetone/acetonitrile.[2] You may need to use a larger volume of solvent and heat to achieve dissolution.

Q4: During column chromatography, my compound is streaking badly on the TLC and eluting very slowly. What is causing this?

A4: Streaking (tailing) of nitrogen-containing heterocyclic compounds on silica gel is a frequent issue. It is often caused by the interaction of the basic nitrogen atoms in your compound (or impurities) with the acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%), to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Problem 1: Low Purity After Initial Work-up

Initial Assessment:

  • Run a TLC of your crude product. A common eluent system to start with is 50% ethyl acetate in hexane.

  • Compare the crude material to a standard of the starting material, if available.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity.

Problem 2: Difficulty with Recrystallization

Initial Assessment:

  • Your compound either fails to dissolve, "oils out," or does not crystallize upon cooling.

Troubleshooting Recrystallization:

Symptom Probable Cause Recommended Solution
Fails to Dissolve Inappropriate solvent choice (too non-polar).Use a more polar solvent system. Good options include ethanol, methanol, or mixtures like acetone/acetonitrile.[2]
"Oils Out" on Cooling The solution is too concentrated, or the compound's melting point is below the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling. Seeding with a pure crystal can also help.
No Crystals Form The solution is not saturated enough (too much solvent used), or nucleation is slow.Reduce the solvent volume by gentle evaporation. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Low Recovery The product has significant solubility in the cold solvent.Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most reliable method for obtaining high-purity this compound, especially when dealing with multiple impurities.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a layer of sand to the top of the silica bed.

  • Equilibrate the column with the starting eluent (e.g., 20% ethyl acetate in hexane).

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a polar solvent (like acetone or dichloromethane).

  • Adsorb this solution onto a small amount of silica gel ("dry loading").

  • Evaporate the solvent completely.

  • Carefully add the dry-loaded sample to the top of the prepared column.

3. Elution and Fraction Collection:

  • Begin elution with a low-polarity mobile phase (e.g., 20-30% ethyl acetate in hexane).

  • Gradually increase the polarity of the eluent (e.g., to 50-70% ethyl acetate in hexane). A typical gradient elution is often effective.

  • Collect fractions and monitor their composition by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Recommended Eluent Systems for Chromatography:

Eluent System Typical Ratio (v/v) Comments
Ethyl Acetate / HexaneGradient from 20:80 to 70:30A standard system effective for separating moderately polar compounds.
Dichloromethane / MethanolGradient from 99:1 to 95:5A more polar system, useful if the product is difficult to elute with ethyl acetate/hexane.
Ethyl Acetate / Hexane + 1% TriethylamineGradient from 20:80 to 70:30Recommended if peak tailing is observed on TLC.
Protocol 2: Purification by Recrystallization

Recrystallization can be an efficient method if the crude material is relatively pure or if one impurity predominates.

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.

  • A promising solvent system for related benzoxazoles is a mixture of acetone and acetonitrile.[2] Ethanol/water is another common choice for polar compounds.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • If a solvent pair is used (e.g., ethanol/water), dissolve the solid in the better solvent (ethanol) and then add the poorer solvent (water) dropwise until the solution becomes cloudy. Reheat to clarify.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove all traces of solvent.

Purification Strategy Decision Tree:

Caption: Decision tree for purification method selection.

References

troubleshooting solubility issues of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Solubility of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Welcome to the technical support center for this compound. This guide provides in-depth troubleshooting for common solubility challenges encountered in biological assays. As researchers, scientists, and drug development professionals, ensuring your compound is fully dissolved is critical for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as precipitation, which often occurs when a compound that is highly soluble in an aprotic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer.[1] The drastic change in solvent polarity can cause the compound's solubility to decrease significantly, leading to it "crashing out" of the solution.[1] A clear stock solution in 100% DMSO does not guarantee solubility in your final aqueous assay buffer.[1]

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[1] While higher concentrations might improve the solubility of your compound, they can also introduce artifacts into your experiment. It's important to keep the final DMSO concentration consistent across all wells, including your controls, to ensure that any observed effects are due to your compound and not the solvent.[1]

Q3: How does the pH of my assay buffer affect the solubility of this compound?

A3: The solubility of ionizable compounds is often pH-dependent.[2][3][4] For organic molecules with acidic or basic functional groups, altering the pH of the buffer can change the ionization state of the compound, which in turn can significantly impact its solubility.[5] For acidic compounds, increasing the pH (making the solution more alkaline) will deprotonate the molecule, forming a more soluble salt.[5] Conversely, for basic compounds, decreasing the pH (making the solution more acidic) will lead to protonation and increased solubility.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution

If you observe precipitation when diluting your DMSO stock of this compound into your aqueous assay buffer, follow this step-by-step guide to diagnose and resolve the issue.

Workflow for Addressing Compound Precipitation

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocol for Optimizing Dilution:

  • Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).

  • Vortex the aqueous buffer at a medium speed.

  • Slowly add the DMSO stock solution of this compound dropwise into the vortexing buffer. This gradual addition helps to avoid localized high concentrations of the compound that can lead to precipitation.[6]

  • Continue vortexing for a few seconds after adding the stock to ensure a homogenous solution.

  • Visually inspect for any signs of precipitation. If the solution remains clear, proceed with your assay.

Issue 2: Low or Inconsistent Bioactivity

Poor solubility can lead to an underestimation of your compound's potency, resulting in inconsistent IC50 values or a lack of activity.

Decision Tree for Investigating Low Bioactivity

Caption: Decision tree for troubleshooting low bioactivity.

Experimental Protocols:

DMSO Tolerance Test:

  • Prepare a range of DMSO concentrations in your assay buffer (e.g., 0.1%, 0.5%, 1%, 2%).

  • Run your biological assay with these different DMSO concentrations in the absence of your compound.

  • Measure the assay readout to determine the highest concentration of DMSO that does not significantly affect the biological system.

pH Optimization:

  • Prepare your assay buffer at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).

  • Determine the solubility of this compound in each buffer.

  • Run your assay at the pH that provides the best solubility without negatively impacting your biological system.

Using Solubility Enhancers:

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8][9][10][11]

  • Select a suitable cyclodextrin , such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a stock solution of the cyclodextrin in your assay buffer.

  • Add the cyclodextrin solution to your assay before adding the compound.

  • Determine the optimal concentration of the cyclodextrin that enhances solubility without interfering with the assay.

Data Summary Tables

Table 1: Effect of DMSO Concentration on Cell Viability

DMSO ConcentrationCell Viability (%)
0.1%98 ± 2
0.5%95 ± 3
1.0%85 ± 5
2.0%60 ± 8

Note: Data are representative and may vary depending on the cell line.

Table 2: Solubility of this compound at Different pH Values

pHSolubility (µM)
6.55
7.015
7.550
8.0100

Note: Hypothetical data for illustrative purposes.

References

stability of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile is gaining interest within the research and drug development community. Its unique scaffold, featuring a benzoxazolone core, suggests a range of potential biological activities.[1][2] However, the successful application of this compound in experimental settings is contingent on a thorough understanding of its chemical stability. This guide provides a comprehensive framework for researchers to assess and manage the stability of this compound in various solvents and pH conditions. Please note that while direct stability data for this specific molecule is not extensively published, the principles outlined here are derived from the known chemistry of related benzoxazolone and benzoxazinoid structures and established pharmaceutical stability testing guidelines.[3][4][5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a classic indicator of compound instability. The 2-oxo-benzoxazole moiety, which is a cyclic carbamate (or urethane), can be susceptible to hydrolysis, particularly under non-neutral pH conditions. This can lead to ring-opening and the formation of degradation products, thus lowering the concentration of the active parent compound over the course of your experiment.

Troubleshooting Steps:

  • Immediate Analysis: Prepare your stock and working solutions immediately before use. Avoid storing solutions, even at low temperatures, for extended periods until you have established their stability.

  • Solvent Selection: Ensure your chosen solvent is aprotic and neutral if possible (e.g., anhydrous DMSO, acetonitrile). If aqueous buffers are required, start with a freshly prepared neutral buffer (pH 7.0-7.4).

  • Control Experiment: Run a time-course experiment. Prepare a solution of the compound and analyze its purity/concentration via HPLC at time zero and then at several time points over the duration of your typical experiment (e.g., 1, 2, 4, 8, 24 hours). This will reveal if the compound is degrading under your experimental conditions.

Q2: What is the most likely degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway is likely the hydrolysis of the cyclic carbamate within the oxazolone ring. This can occur under both acidic and basic conditions, although the mechanism differs.

  • Base-catalyzed hydrolysis: This is often the more significant pathway. Hydroxide ions can act as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the opening of the oxazole ring to form a 2-aminophenol derivative.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The nitrile group (-CN) is generally more stable to hydrolysis than the cyclic carbamate, but under harsh acidic or basic conditions, it could also hydrolyze to a carboxylic acid or an amide.

Below is a diagram illustrating the probable hydrolytic degradation pathway of the oxazolone ring.

G cluster_main Hypothetical Hydrolytic Degradation Pathway Compound This compound Intermediate Ring-Opened Intermediate Compound->Intermediate Hydrolysis (Acidic or Basic Conditions) DegradationProduct 2-Amino-3-hydroxy-4-cyanobenzoic acid derivative (Hypothetical) Intermediate->DegradationProduct Rearrangement/Further Hydrolysis

Caption: Hypothetical degradation of the oxazolone ring.

Q3: How do I perform a basic stability study of this compound in different solvents and pH?

A3: A systematic stability study is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique due to its ability to separate and quantify the parent compound from its potential degradation products.[5][8]

Experimental Protocol: Preliminary Stability Assessment

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable organic solvent like DMSO or acetonitrile. This serves as your time-zero reference standard.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in a panel of solvents and buffers.

      • Solvents: Acetonitrile, Methanol, DMSO, Water.

      • pH Buffers: pH 3 (e.g., citrate buffer), pH 7.4 (e.g., phosphate buffer), pH 9 (e.g., borate buffer).

  • Incubation:

    • Store aliquots of each test solution under controlled conditions. For an initial assessment, room temperature (20-25°C) is appropriate. Protect from light to rule out photodegradation.

  • Time-Point Analysis:

    • Analyze each solution by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • At each time point, inject the sample and quantify the peak area of the parent compound.

  • Data Analysis:

    • Normalize the peak area of the parent compound at each time point to the peak area at time zero.

    • Plot the percentage of the remaining parent compound against time for each condition.

The following diagram outlines this experimental workflow.

G cluster_workflow Stability Study Workflow Stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) Dilute Dilute to Working Concentration in Test Solvents/Buffers Stock->Dilute Incubate Incubate at Room Temperature (Protect from Light) Dilute->Incubate Analyze Analyze by HPLC at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Analyze Plot Plot % Remaining Compound vs. Time Analyze->Plot

Caption: Workflow for a preliminary stability study.

Quantitative Data Summary (Hypothetical)

The table below illustrates how you might present the data from the stability study described above.

Condition% Remaining after 2h% Remaining after 8h% Remaining after 24h% Remaining after 48h
pH 3 Buffer 98.5%95.2%88.1%79.4%
pH 7.4 Buffer 99.8%99.1%97.5%95.0%
pH 9 Buffer 92.0%75.6%50.3%28.7%
Acetonitrile >99.9%>99.9%99.8%99.6%
Methanol 99.5%98.0%96.2%93.1%
DMSO >99.9%>99.9%99.7%99.5%

Note: This is hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

  • The compound is most stable in aprotic solvents like acetonitrile and DMSO.

  • In aqueous solutions, stability is greatest at neutral pH.

  • Significant degradation is observed at pH 9, suggesting susceptibility to base-catalyzed hydrolysis.

  • Some degradation occurs at pH 3, but at a slower rate than at pH 9.

  • Methanol, being a protic solvent, shows slight degradation over time, possibly due to solvolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Multiple new peaks appear in the HPLC chromatogram over time. Compound degradation.This is expected in a stability study. Use a diode array detector (DAD) to obtain UV spectra of the new peaks to help in their identification. Mass spectrometry (LC-MS) would be ideal for identifying the mass of the degradation products.
The peak for the parent compound is broad or tailing. Poor chromatographic conditions; interaction with the column.Optimize the HPLC method. Adjust the mobile phase composition, pH, or try a different column chemistry.
Loss of compound in all conditions, including aprotic solvents. Adsorption to container surfaces; insolubility.Use silanized vials. Ensure the compound is fully dissolved at the working concentration.
No degradation is observed even under harsh conditions (e.g., high pH). The compound is highly stable; the analytical method is not "stability-indicating."A stability-indicating method must be able to resolve the parent compound from its degradation products.[5] Perform forced degradation studies (e.g., heating with acid, base, and an oxidizing agent) to generate degradation products and confirm your HPLC method can separate them.

References

optimizing reaction conditions (temperature, catalyst) for derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing derivatization reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and develop robust, reproducible methods.

Troubleshooting Guide

This section is structured to address specific, common problems encountered during derivatization, with a focus on the critical roles of temperature and catalyst selection.

Problem: Low or No Derivatization Yield

You've run your reaction, but the analytical results show a minimal peak for your derivative and a large peak for your starting material. This is a classic sign of an incomplete or failed reaction.[1]

Potential Causes & Solutions

1. Suboptimal Reaction Temperature:

  • Causality: Every chemical reaction has an activation energy barrier. The reaction temperature provides the necessary energy for reactants to overcome this barrier.[2] An insufficient temperature means only a small fraction of molecules will react, resulting in low yield. Conversely, excessive heat can cause degradation of the analyte, reagent, or the newly formed derivative, also reducing the yield.[3][4]

  • Troubleshooting Steps:

    • Consult the Literature: Start with the temperature recommended by the reagent manufacturer or in published methods for similar analytes.

    • Systematic Temperature Gradient: If yields are low at the recommended temperature, perform a temperature optimization study. Prepare several small-scale, identical reactions and run them in parallel at increasing temperatures (e.g., 60°C, 70°C, 80°C, 90°C).[5]

    • Monitor for Degradation: Analyze the output from each temperature. If you see the derivative peak area increase with temperature and then begin to decrease at higher temperatures, you have likely found the point of thermal degradation.[6][7] The optimal temperature will be the one that gives the maximum yield before degradation becomes significant. For example, one study found that increasing the temperature from 68°C to 75°C was necessary to push a reaction to 95% completion.

    • Consider Analyte Stability: Highly sensitive molecules like catechins may require lower temperatures or even room temperature reactions with a more potent catalyst to prevent degradation.[4]

2. Inappropriate or Inactive Catalyst:

  • Causality: Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. In derivatization, they are often essential for achieving a complete reaction in a reasonable timeframe, especially for sterically hindered molecules.[8][9] An incorrect or degraded catalyst will fail to accelerate the reaction effectively.

  • Troubleshooting Steps:

    • Verify Catalyst Choice: Ensure you are using the correct catalyst for your specific derivatization chemistry. For silylation reactions (e.g., using BSTFA or MSTFA), a catalyst like trimethylchlorosilane (TMCS) is often added to increase the reagent's reactivity, especially for hindered groups like secondary amines or tertiary alcohols.[8][9] For esterification of fatty acids, an acid catalyst like boron trifluoride (BF₃) or hydrogen chloride in methanol is common.[10]

    • Check Catalyst Quality: Many catalysts, especially silylating agents and acid catalysts, are highly sensitive to moisture.[1][5][11] Ensure your catalyst is fresh and has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). A previously opened bottle may have been compromised by atmospheric moisture.

    • Optimize Catalyst Concentration: While a catalyst is not consumed, its concentration can influence the reaction rate. Prepare a series of reactions with varying catalyst concentrations (e.g., 1%, 2%, 5% TMCS in BSTFA) to find the optimal level.

    • Consider a Basic Catalyst/Acid Scavenger: In acylation and silylation reactions, acidic byproducts are often formed.[12] A base like pyridine can act as a catalyst and also as an "acid scavenger," reacting with these byproducts to drive the reaction equilibrium toward the product side.[13]

3. Insufficient Reaction Time:

  • Causality: Chemical reactions are not instantaneous. Sufficient time must be allowed for the reactants to interact and form the product. This is especially true for less reactive functional groups (e.g., amides) or at lower temperatures.[5]

  • Troubleshooting Steps:

    • Perform a Time-Course Study: Analyze aliquots of your reaction mixture at various time points (e.g., 15, 30, 60, 90, 120 minutes).[3]

    • Plot the Results: Plot the peak area of your derivative against time. The reaction is complete when the peak area reaches a plateau and no longer increases.[3] This helps you find the shortest time required for maximum yield, improving throughput without sacrificing quantification.

Problem: Formation of Multiple Peaks or Side Products

Your chromatogram shows the desired derivative peak, but it's accompanied by several other unexpected peaks, complicating analysis and quantification.

Potential Causes & Solutions

1. Reaction Temperature is Too High:

  • Causality: As discussed, excessive heat can cause the thermal degradation of your starting material or product into various side products.[3] For complex molecules, high temperatures can also promote less favorable side reactions or rearrangements.

  • Troubleshooting Steps:

    • Reduce the Temperature: Re-run the reaction at a lower temperature. This is the most straightforward way to test for thermal degradation.

    • Balance Temperature and Time: If lowering the temperature results in an incomplete reaction, you may need to compensate by increasing the reaction time. Finding the right balance is key.[6]

2. Incorrect Catalyst or Catalyst Concentration:

  • Causality: While catalysts are meant to be specific, a highly aggressive catalyst or an excessively high concentration can sometimes promote unwanted side reactions. For example, very strong acid catalysts can cause unintended hydrolysis or rearrangement in sensitive molecules.

  • Troubleshooting Steps:

    • Use a Milder Catalyst: If you suspect the catalyst is too harsh, investigate alternatives. For silylation, BSTFA is generally considered less aggressive than MSTFA.

    • Reduce Catalyst Concentration: Lowering the amount of catalyst can sometimes reduce the rate of side reactions more than the primary reaction, improving the overall purity of the final product.

    • Eliminate the Catalyst (If Possible): Some highly reactive analytes may not require a catalyst at all. For example, primary alcohols can often be derivatized with BSTFA alone at a moderate temperature. Try running the reaction without the catalyst to see if a clean, albeit slower, reaction occurs.

Systematic Optimization Workflow

A structured approach is crucial for efficiently determining the optimal reaction conditions. This protocol provides a self-validating system to achieve reproducible results.

Experimental Protocol: Systematic Optimization of Derivatization

  • Step 1: Baseline Experiment:

    • Based on literature or manufacturer data, run a single reaction at the recommended temperature, time, and catalyst concentration. This serves as your baseline for comparison.

  • Step 2: Temperature Optimization (Coarse):

    • Prepare 4-5 identical sample aliquots.

    • To each, add the derivatizing agent and the baseline concentration of catalyst.

    • Place each vial in a heating block at a different temperature (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).

    • Run all reactions for the baseline time.

    • Analyze the results to identify the temperature that provides the highest yield of the derivative without significant byproduct formation. This is your "Optimal Temperature."

  • Step 3: Catalyst Optimization:

    • Prepare another 3-4 identical sample aliquots.

    • Heat all vials to the "Optimal Temperature" identified in Step 2.

    • To each vial, add the derivatizing agent and a different concentration of catalyst (e.g., 0%, 1%, 5%, 10% catalyst).

    • Run all reactions for the baseline time.

    • Analyze the results to find the lowest catalyst concentration that achieves the maximum yield. This is your "Optimal Catalyst Concentration."

  • Step 4: Time Optimization (Fine-Tuning):

    • Prepare a single, larger reaction mixture using the "Optimal Temperature" and "Optimal Catalyst Concentration."

    • At set intervals (e.g., 10, 20, 40, 60, 90 minutes), withdraw an aliquot from the mixture and quench the reaction immediately (e.g., by rapid cooling or adding a quenching agent).

    • Analyze all aliquots to determine the shortest time required to reach a stable, maximum yield. This is your "Optimal Time."

  • Step 5: Validation:

    • Run a final, triplicate reaction using the fully optimized parameters (Temperature, Catalyst Concentration, and Time) to confirm the reproducibility of the method.

Visualization of Optimization Logic

OptimizationWorkflow Start Start Optimization Baseline Run Baseline (Literature Conditions) Start->Baseline TempOpt Optimize Temperature (Gradient Study) Baseline->TempOpt CatOpt Optimize Catalyst (Concentration Study) TempOpt->CatOpt TimeOpt Optimize Time (Time-Course Study) CatOpt->TimeOpt Validate Validate Final Method (Triplicate Run) TimeOpt->Validate End Optimized Protocol Validate->End

Caption: A systematic workflow for optimizing derivatization parameters.

Frequently Asked Questions (FAQs)

Q1: How do I choose between different types of catalysts?

A1: The choice depends on the reaction type and the analyte's functional groups.

  • Acid Catalysts (e.g., HCl, BF₃, TMCS): These are Lewis acids that are commonly used for esterification of carboxylic acids and to increase the reactivity of silylating agents like BSTFA.[10][14] TMCS is particularly effective for derivatizing sterically hindered hydroxyl and amine groups.[8][9]

  • Base Catalysts (e.g., Pyridine, Triethylamine): These are often used in acylation and silylation reactions. They serve two purposes: they can act as a true catalyst to increase reaction rates, and they act as acid scavengers, neutralizing acidic byproducts and driving the reaction to completion.[13] Pyridine is a very common choice but can sometimes cause peak tailing in GC analysis.[13]

Q2: Can the solvent affect my derivatization reaction?

A2: Absolutely. The solvent is a critical parameter.

  • Polarity: The solvent must fully dissolve your analyte and reagents to ensure the reaction can proceed efficiently in a single phase.[2]

  • Aprotic vs. Protic: For silylation, it is essential to use an aprotic solvent (one without active hydrogens, like hexane, acetonitrile, or pyridine).[9] Protic solvents like water or methanol will react with the silylating reagent, consuming it and preventing your analyte from being derivatized.[11]

  • Catalytic Role: Some solvents, like pyridine, also serve as catalysts.[15]

Q3: My silyl derivatives are unstable and seem to disappear over time. How can I fix this?

A3: Silyl derivatives, especially TMS (trimethylsilyl) ethers, are susceptible to hydrolysis (reaction with water).[8]

  • Ensure Anhydrous Conditions: The most critical step is to eliminate all sources of moisture. Flame-dry glassware, use anhydrous solvents, and work under an inert atmosphere (e.g., nitrogen or argon) if possible.[5]

  • Use a More Stable Reagent: For improved stability, consider using a reagent that forms a bulkier silyl group. For example, MTBSTFA creates TBDMS (tert-butyldimethylsilyl) derivatives, which are approximately 10,000 times more stable to hydrolysis than TMS derivatives.[8]

  • Analyze Samples Promptly: Do not let derivatized samples sit for long periods before analysis. If storage is necessary, keep them tightly sealed at low temperatures (-20°C).

Data Summary Table

The following table provides a quick reference for common derivatization scenarios. Note that these are starting points and should be optimized for your specific application.

Derivatization TypeTarget Functional Group(s)Common Reagent(s)Typical Catalyst(s)Typical Temperature Range
Silylation Alcohols, Carboxylic Acids, Amines, AmidesBSTFA, MSTFATMCS, Pyridine60 - 100°C[5][16]
Acylation Alcohols, Amines, PhenolsTFAA, PFPA, HFBAPyridine, DMAPRoom Temp - 85°C[4][17]
Esterification Carboxylic Acids (e.g., Fatty Acids)Methanol, ButanolBF₃, HCl60 - 100°C[18][19]

Troubleshooting Logic Diagram

Troubleshooting Problem Low Yield or Incomplete Reaction CheckMoisture Is System Anhydrous? Problem->CheckMoisture CheckTemp Is Temperature Optimal? CheckMoisture->CheckTemp Yes Sol_Dry Dry Sample, Solvents & Glassware CheckMoisture->Sol_Dry No CheckCatalyst Is Catalyst Correct & Active? CheckTemp->CheckCatalyst Yes Sol_Temp Perform Temperature Gradient Study CheckTemp->Sol_Temp No CheckTime Is Reaction Time Sufficient? CheckCatalyst->CheckTime Yes Sol_Catalyst Use Fresh/Correct Catalyst; Optimize Concentration CheckCatalyst->Sol_Catalyst No Sol_Time Perform Time- Course Study CheckTime->Sol_Time No Sol_Dry->CheckTemp Sol_Temp->CheckCatalyst Sol_Catalyst->CheckTime

Caption: A logical flowchart for troubleshooting low derivatization yield.

References

Technical Support Center: Stability and Storage of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. The following information is synthesized from established chemical principles and data from structurally related molecules to provide the most reliable guidance in the absence of specific long-term stability studies for this exact compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] It is recommended to store it in a tightly sealed container to minimize exposure to moisture and atmospheric contaminants.[1][2][3] Based on data for a similar compound, 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, storage at refrigerated temperatures (2-8°C) is advisable for long-term preservation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Humidity Low (Dry environment)Prevents hydrolysis of the nitrile group and potential ring opening.
Light Protected from light (Amber vial/dark place)Minimizes the risk of photochemical degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) overlayRecommended for long-term storage to prevent oxidation.
Container Tightly sealed, non-reactive (e.g., glass)Prevents contamination and reaction with container material.

Q2: How stable is this compound in solution?

The stability of the compound in solution is highly dependent on the solvent, pH, and temperature. The benzoxazolone ring and the nitrile group are susceptible to hydrolysis, especially under acidic or basic conditions.[4][5][6][7][8] It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use an anhydrous aprotic solvent and store at low temperatures (-20°C or -80°C).

Q3: What are the primary degradation pathways I should be concerned about?

Based on the structure, two primary degradation pathways are of concern:

  • Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group can hydrolyze to form a carboxamide and subsequently a carboxylic acid. This reaction can be catalyzed by both acid and base.[4][5][6][7][8]

  • Hydrolysis of the Benzoxazolone Ring: The lactam (cyclic amide) within the benzoxazolone ring can undergo hydrolysis, leading to ring-opening. This is particularly a risk under basic conditions.[9]

Troubleshooting Guide

Issue 1: I observe a new, more polar spot on my TLC/peak in my LC-MS analysis after storing the compound.

  • Potential Cause: This is likely due to the hydrolysis of the nitrile group to the more polar carboxylic acid or amide.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the new peak by mass spectrometry to see if the mass corresponds to the addition of water (M+18 for amide, M+19 for carboxylic acid).

    • Review Storage: Check if the compound was exposed to moisture or stored in a protic solvent. Ensure storage containers are properly sealed.[2][3]

    • Solvent Purity: Verify the dryness of any solvents used to dissolve the compound.

Issue 2: My compound's purity has decreased, and I see multiple new peaks in the chromatogram.

  • Potential Cause: This could indicate more extensive degradation, possibly including the opening of the benzoxazolone ring in addition to nitrile hydrolysis.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradants, a forced degradation study can be performed.[10][11][12] This involves exposing the compound to stress conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) for a short period.[10][12][13]

    • Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent compound from all potential degradation products.[14][15]

    • Storage Conditions: Re-evaluate your storage conditions. For long-term storage, always use a freezer (-20°C or below), and consider an inert atmosphere.[1][16]

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Upon receipt, immediately store the compound in a desiccator at 2-8°C.

  • For long-term storage, transfer the compound to an amber glass vial, purge with an inert gas like argon or nitrogen, and seal tightly with a PTFE-lined cap. Store at -20°C or -80°C.

  • When taking a sample, allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

  • For experimental use, prepare solutions fresh in a suitable anhydrous aprotic solvent if possible.

  • Avoid storing solutions for extended periods. If necessary, store under an inert atmosphere at -80°C and use within 24 hours.

Protocol 2: Basic Stability Assessment Using HPLC

This protocol outlines a simple experiment to assess the stability of your compound under your specific laboratory conditions.

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that gives a sharp, symmetrical peak for the this compound. A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is a good starting point.

  • Initial Analysis (T=0): Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration. Immediately inject a sample into the HPLC system and record the chromatogram. The peak area at T=0 represents 100% purity.

  • Sample Storage: Store aliquots of the stock solution under your intended experimental conditions (e.g., on the benchtop, in a refrigerator, in a freezer).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject a sample from each storage condition onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. The appearance of new peaks should also be noted.

Visualizing Potential Degradation

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_path1 Nitrile Hydrolysis cluster_path2 Ring Opening A 2-Oxo-2,3-dihydrobenzo[d] oxazole-5-carbonitrile B 2-Oxo-2,3-dihydrobenzo[d] oxazole-5-carboxamide A->B H₂O (Acid/Base) D Ring-Opened Product (e.g., Amino-hydroxy -cyanobenzoic acid) A->D H₂O (Strong Base) C 2-Oxo-2,3-dihydrobenzo[d] oxazole-5-carboxylic acid B->C H₂O (Acid/Base)

Caption: Potential degradation pathways of the target compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting stability issues.

G start Purity Decrease or New Peak Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes check_solvent Review Solvent Purity and Type check_storage->check_solvent No correct_storage Implement Recommended Storage Protocol improper_storage->correct_storage reanalyze Re-analyze Compound Purity correct_storage->reanalyze end_ok Stability Issue Resolved reanalyze->end_ok solvent_issue Protic or Wet Solvent Used check_solvent->solvent_issue Yes forced_degradation Conduct Forced Degradation Study check_solvent->forced_degradation No use_dry_solvent Switch to Anhydrous, Aprotic Solvent solvent_issue->use_dry_solvent use_dry_solvent->reanalyze validate_method Validate Stability-Indicating Method forced_degradation->validate_method end_further Further Investigation Needed validate_method->end_further

Caption: A step-by-step workflow for troubleshooting degradation.

References

analytical methods for detecting impurities in 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity detection and quantification in samples of this active pharmaceutical ingredient (API). Adherence to stringent quality control is paramount, as even trace impurities can impact the safety and efficacy of the final drug product.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory analysis.

The methodologies discussed herein are grounded in established principles of analytical chemistry and align with regulatory expectations for impurity profiling, such as those outlined by the International Council for Harmonisation (ICH).[1][2]

Impurity Profiling Workflow

A systematic approach is crucial for the successful identification and quantification of impurities. The following workflow outlines the key stages in this process.

Impurity Profiling Workflow cluster_0 Phase 1: Method Development & Sample Prep cluster_1 Phase 2: Detection & Identification cluster_2 Phase 3: Quantification & Reporting Sample_Preparation Sample Preparation (Dissolution, Dilution) Method_Selection Method Selection (HPLC, GC, etc.) Sample_Preparation->Method_Selection Method_Development Initial Method Development Method_Selection->Method_Development Initial_Screening Screening for Unknown Peaks (HPLC-UV) Method_Development->Initial_Screening Peak_Characterization Peak Characterization (LC-MS, HRMS) Initial_Screening->Peak_Characterization Structure_Elucidation Structure Elucidation (NMR, MS/MS) Peak_Characterization->Structure_Elucidation Method_Validation Method Validation (ICH Guidelines) Structure_Elucidation->Method_Validation Quantification Quantification of Impurities Method_Validation->Quantification Reporting Reporting & Specification Setting Quantification->Reporting

Caption: A general workflow for impurity profiling.

FAQs and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.[3][4] A reversed-phase method is typically the most effective for a molecule like this compound.

Q1: I'm seeing poor peak shape (fronting or tailing) for my main compound and its impurities. What could be the cause?

A1: Poor peak asymmetry is a common issue that can often be resolved by systematically investigating a few key areas.

  • Cause: Secondary interactions with the stationary phase. Residual silanols on C18 columns can interact with the amine and carbonyl groups in your molecule, leading to tailing.

  • Solution:

    • Adjust Mobile Phase pH: The pH of your mobile phase can suppress the ionization of your analyte and some impurities, minimizing secondary interactions. For your compound, which has a weakly acidic N-H proton, a mobile phase with a pH in the acidic range (e.g., 2.5-4.0 using formic or phosphoric acid) is a good starting point.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity and reduced silanol interactions.

    • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

Q2: I'm not getting good separation between the main peak and a closely eluting impurity. How can I improve the resolution?

A2: Improving resolution between closely eluting peaks often requires fine-tuning your chromatographic conditions.

  • Cause: Insufficient selectivity of the mobile phase/stationary phase combination.

  • Solution:

    • Modify the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the selectivity.

    • Adjust the Gradient: A shallower gradient can increase the separation between peaks. Experiment with decreasing the rate of change of the organic solvent concentration over time.

    • Change the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

    • Consider a Different Stationary Phase: As mentioned previously, a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, can provide the necessary selectivity.

Q3: I am observing new, unexpected peaks in my chromatogram that were not present in earlier analyses. What is their likely origin?

A3: The appearance of new peaks can indicate sample degradation or contamination.

  • Cause:

    • Degradation: Your compound may be unstable in the dissolution solvent or under the analytical conditions (e.g., exposure to light or elevated temperature). A potential degradation pathway could be the hydrolysis of the nitrile group to a carboxylic acid, forming 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid.

    • Contamination: Contamination can be introduced from the solvent, glassware, or the HPLC system itself.

  • Solution:

    • Perform a Forced Degradation Study: Subject your sample to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help confirm if the new peaks are related to the degradation of your API.

    • Analyze a Blank: Inject your dissolution solvent (blank) to check for contamination from the solvent or the system.

    • Ensure Proper Sample Handling: Prepare fresh samples and store them under appropriate conditions (e.g., protected from light, refrigerated) to minimize degradation.

Parameter Starting Condition Troubleshooting Action
Mobile Phase Acetonitrile:Water (gradient)Try Methanol:Water; adjust pH with formic/phosphoric acid
Column C18, 4.6 x 150 mm, 5 µmUse an end-capped column; try a phenyl-hexyl phase
Flow Rate 1.0 mL/minAdjust for optimal resolution and run time
Detection UV at 254 nmUse a photodiode array (PDA) detector to check peak purity
Temperature 30 °CVary between 25-40 °C to improve separation

Experimental Protocol: General Purpose Reversed-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (or PDA for spectral analysis).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

MS is a powerful tool for identifying unknown impurities by providing molecular weight information. When coupled with HPLC (LC-MS), it becomes an indispensable technique for impurity profiling.[4]

Q4: I have an unknown peak in my HPLC-UV chromatogram. How can I use MS to identify it?

A4: LC-MS is the ideal next step for characterizing this unknown peak.

  • Workflow:

    • Obtain the Mass Spectrum: Analyze your sample using an LC-MS system. The mass spectrum of the unknown peak will provide its mass-to-charge ratio (m/z).

    • Determine the Molecular Weight: For singly charged ions (common in electrospray ionization - ESI), the m/z value is equivalent to the molecular weight of the protonated ([M+H]+) or deprotonated ([M-H]-) molecule.

    • Propose a Structure: Based on the molecular weight, propose possible structures for the impurity. Consider potential starting materials, intermediates, byproducts, and degradation products. For example, a peak with a molecular weight corresponding to the hydrolysis of the nitrile group to a carboxylic acid is a strong candidate for a degradation product.

    • Confirm with Tandem MS (MS/MS): Perform an MS/MS experiment to fragment the impurity's molecular ion. The fragmentation pattern provides structural information that can help confirm the proposed structure.

Q5: My compound does not ionize well using Electrospray Ionization (ESI). What are my options?

A5: While ESI is a common and versatile ionization technique, not all compounds respond well to it.

  • Cause: The chemical properties of your analyte may not be suitable for ESI.

  • Solution:

    • Optimize ESI Conditions: Adjust parameters such as the mobile phase composition (e.g., adding a small amount of formic acid or ammonium formate can aid protonation), spray voltage, and gas temperatures.

    • Try a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is a good alternative for less polar compounds that are difficult to ionize with ESI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the definitive structural elucidation of organic molecules, including impurities.[2]

Q6: I have isolated an impurity. How can I use NMR to determine its structure?

A6: A suite of NMR experiments is typically required for complete structural characterization.

  • Workflow:

    • ¹H NMR: This provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: This reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

      • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is essential for connecting different parts of the molecule.

Q7: The impurity signals in my ¹H NMR spectrum are very weak and overlapping with the main component's signals. How can I analyze them?

A7: Analyzing low-level impurities in the presence of a major component is a common challenge in NMR.

  • Cause: The high concentration of the main compound can lead to dynamic range issues and signal overlap.

  • Solution:

    • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio for the impurity signals.

    • Use a Higher Field Magnet: A higher field NMR spectrometer will provide better signal dispersion, potentially resolving overlapping signals.

    • Solvent Suppression Techniques: If the main component has exchangeable protons (like the N-H in your compound), solvent suppression techniques can sometimes be adapted to reduce the intensity of its signals.

    • 2D NMR: Techniques like HSQC and HMBC can help to resolve overlapping signals by spreading them into a second dimension.

Decision Tree for Method Selection

The choice of analytical technique depends on the specific question you are trying to answer.

Method Selection Decision Tree Start What is the analytical goal? Quantification Quantification of known impurities? Start->Quantification Quantification Identification Identification of unknown impurities? Start->Identification Identification Structure_Elucidation Definitive structure of isolated impurity? Start->Structure_Elucidation Structure HPLC_UV HPLC-UV Quantification->HPLC_UV LC_MS LC-MS / HRMS Identification->LC_MS NMR NMR Spectroscopy (1D and 2D) Structure_Elucidation->NMR

References

Technical Support Center: Overcoming Poor Cell Permeability of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising scaffold and encountering hurdles in translating potent biochemical activity into cellular efficacy. Here, we provide troubleshooting guidance and frequently asked questions to help you diagnose and overcome poor cell permeability.

Troubleshooting Guide: From Benchtop Potency to Cellular Activity

This section is designed to walk you through common experimental roadblocks. We'll explore potential causes for poor cell permeability and provide actionable steps to diagnose and resolve these issues.

Problem 1: My this compound derivative is highly active in my biochemical/enzymatic assay, but shows little to no activity in cell-based assays.

This is a frequent and frustrating challenge in drug discovery. The discrepancy often points to the compound's inability to reach its intracellular target. Here’s a systematic approach to troubleshoot this issue:

Step 1: Assess Physicochemical Properties and "Drug-Likeness"

  • Rationale: The fundamental physicochemical properties of a molecule are the primary determinants of its ability to passively diffuse across the lipid bilayer of a cell membrane. Lipinski's "Rule of Five" provides a valuable framework for evaluating the "drug-likeness" of a compound and its potential for good oral bioavailability, which is often linked to cell permeability.[1]

  • Action:

    • Calculate Key Parameters: Use computational tools (e.g., SwissADME, ChemDraw) to calculate the following for your derivative:

      • Molecular Weight (MW)

      • LogP (a measure of lipophilicity)

      • Number of Hydrogen Bond Donors (HBD)

      • Number of Hydrogen Bond Acceptors (HBA)

      • Polar Surface Area (PSA)

    • Compare to Lipinski's Rule of Five:

      • MW ≤ 500 Da

      • LogP ≤ 5

      • HBD ≤ 5

      • HBA ≤ 10

    • Analyze the Results: A derivative of the core scaffold, 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid, has a molecular weight of approximately 179 g/mol .[2][3][4][5] While the carbonitrile version will be slightly different, the core structure is relatively small. Issues are more likely to arise from substitutions that significantly increase molecular weight or the number of hydrogen bond donors/acceptors.

Step 2: Experimentally Determine Permeability

  • Rationale: In silico predictions are a good starting point, but experimental validation is crucial. In vitro permeability assays can provide a quantitative measure of your compound's ability to cross a membrane.

  • Action:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[6] It's a cost-effective first step to determine if poor passive permeability is the primary issue.

    • Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells and can provide insights into both passive and active transport mechanisms.[3][7] It is considered a more biologically relevant model than PAMPA.

Step 3: Investigate the Role of Efflux Pumps

  • Rationale: Even if a compound can passively diffuse into a cell, it may be actively pumped out by efflux transporters, such as P-glycoprotein (P-gp). This will keep the intracellular concentration too low to exert a therapeutic effect.

  • Action:

    • Bidirectional Caco-2 Assay: Perform a Caco-2 permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[8]

    • Use of Efflux Pump Inhibitors: Conduct your cell-based activity assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in your compound's activity in the presence of the inhibitor strongly suggests it is a substrate for that efflux pump.

Step 4: Consider Compound Stability

  • Rationale: The lack of cellular activity could be due to the compound being unstable in the cell culture media or being rapidly metabolized by the cells.

  • Action:

    • Media Stability Assay: Incubate your compound in the cell culture media for the duration of your cell-based assay and analyze its concentration over time using LC-MS.

    • Metabolic Stability Assay: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.

Below is a troubleshooting workflow to guide your decision-making process:

troubleshooting_workflow start Biochemical Activity High, Cellular Activity Low physchem Assess Physicochemical Properties (Lipinski's Rule of 5) start->physchem perm_assay Conduct Permeability Assays (PAMPA, Caco-2) physchem->perm_assay outcome1 Poor Physicochemical Properties physchem->outcome1 Violates Ro5 efflux Investigate Efflux Pumps (Bidirectional Caco-2, Inhibitors) perm_assay->efflux outcome2 Low Permeability (PAMPA/Caco-2) perm_assay->outcome2 Low Papp stability Check Compound Stability (Media, Metabolic) efflux->stability outcome3 High Efflux Ratio efflux->outcome3 Ratio > 2 outcome4 Compound Unstable stability->outcome4 Degradation solution1 Structural Modification (Reduce HBD/HBA, MW) outcome1->solution1 solution2 Prodrug Approach (Mask Polar Groups) outcome2->solution2 solution3 Nanoparticle Formulation outcome2->solution3 solution4 Structural Modification to Avoid Efflux Recognition outcome3->solution4 solution5 Structural Modification to Improve Stability outcome4->solution5

Caption: Troubleshooting workflow for poor cellular activity.

Frequently Asked Questions (FAQs)

Q1: What are the inherent structural features of the this compound scaffold that might contribute to poor cell permeability?

A1: The 2-oxo-2,3-dihydrobenzo[d]oxazole core itself is relatively rigid and planar. The key features to consider are:

  • Hydrogen Bonding: The lactam (cyclic amide) in the oxazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These polar groups can interact favorably with water, making it energetically costly to move into the hydrophobic interior of the cell membrane.

  • Polar Surface Area (PSA): The presence of the nitrogen and oxygen atoms in the core, along with the carbonitrile group, contributes to the molecule's overall polar surface area. A high PSA is generally correlated with poor cell permeability.

  • Substituents: The permeability of your derivatives will be heavily influenced by the nature of the substituents you add to this core. Adding polar groups will likely decrease permeability, while adding lipophilic groups may increase it, but could also lead to solubility issues.

Q2: What are the first-line strategies to consider for improving the permeability of my lead compound?

A2: A multi-pronged approach is often necessary:

  • Structural Modification: This is the most direct approach. Systematically modify your lead compound to optimize its physicochemical properties. This could involve:

    • Masking Polar Groups: Replace or modify polar functional groups that are not essential for target binding. For example, if a hydroxyl group is not critical, consider replacing it with a methoxy group.

    • Reducing Hydrogen Bonding Potential: N-methylation of the lactam can remove a hydrogen bond donor.

    • Optimizing Lipophilicity: Aim for a LogP in the range of 1-3. Both very low and very high lipophilicity can be detrimental to permeability.

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This is a powerful strategy to temporarily mask polar functional groups that are essential for activity but hinder permeability. For example, a carboxylic acid can be converted to an ester prodrug.

  • Formulation Strategies: If structural modification is not feasible, formulation approaches can be explored. Encapsulating your compound in nanoparticles or liposomes can facilitate its entry into cells.

Q3: How do I design a simple prodrug of my this compound derivative?

A3: The specific design of a prodrug depends on the functional groups present in your derivative. A common strategy is to target polar groups like carboxylic acids, hydroxyls, or amines. For instance, if your derivative contains a carboxylic acid, you can convert it to an ester.

Here is a conceptual workflow for a prodrug strategy:

Caption: Conceptual workflow of a prodrug strategy.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general procedure for assessing the passive permeability of your compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., flat-bottom, non-treated)

  • Lecithin in dodecane (e.g., 2% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Your test compound and control compounds (e.g., a high-permeability and a low-permeability standard)

  • LC-MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the entire membrane is coated. Allow the solvent to evaporate.

  • Prepare Solutions:

    • Donor Solution: Dissolve your test and control compounds in PBS (with a small percentage of DMSO if necessary, typically <1%) to a final concentration of 10-100 µM.

    • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assay Assembly: Place the filter plate into the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).

  • Calculate Apparent Permeability (Papp): Use the following equation:

    • Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This is a more complex, cell-based assay that provides more biologically relevant data.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Your test compound and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with a TEER value indicative of good confluence (typically >200 Ω·cm²).[6]

  • Prepare for Transport Study:

    • Wash the monolayers with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS in both the apical (top) and basolateral (bottom) chambers for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral):

    • Remove the HBSS from the apical chamber and replace it with the dosing solution (your compound in HBSS).

    • Add fresh HBSS to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - for efflux):

    • Perform the experiment in the reverse direction, adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Analyze the concentration of your compound in the collected samples using LC-MS.

  • Calculate Papp: The apparent permeability coefficient is calculated from the flux of the compound across the monolayer.

Data Summary

The following table provides a hypothetical comparison of a parent this compound derivative with a potential prodrug.

PropertyParent CompoundProdrug (Ester)Rationale for Improvement
MW (Da) 350422Increased MW, but permeability gain outweighs this.
LogP 1.22.5Increased lipophilicity to favor membrane partitioning.
HBD 21Masked a key hydrogen bond donor.
HBA 56Slight increase, but outweighed by HBD reduction.
PAMPA Papp (10⁻⁶ cm/s) 0.5 (Low)5.0 (Moderate)Improved passive diffusion.
Caco-2 Efflux Ratio 3.5 (High)1.5 (Low)Structural change may reduce recognition by efflux pumps.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxo-2,3-dihydrobenzo[d]oxazole, or benzoxazolone, scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile analogs. The presence of the electron-withdrawing nitrile group at the C-5 position significantly influences the electronic properties of the benzoxazolone ring system, making this a particularly interesting scaffold for targeted drug design. We will explore how modifications to this core structure impact biological activity, with a focus on their potential as therapeutic agents.

The Benzoxazolone Core: A Versatile Scaffold in Drug Discovery

The benzoxazolone nucleus is a versatile scaffold in drug design due to its favorable physicochemical properties. It possesses both lipophilic and hydrophilic regions, and the benzene and oxazolone rings offer multiple sites for chemical modification.[1] This has led to the development of benzoxazolone-based compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2]

Comparative Analysis of this compound Analogs as Translocator Protein (TSPO) Ligands

A significant area of investigation for benzoxazolone derivatives has been their activity as ligands for the 18 kDa translocator protein (TSPO), a target for anxiolytic and neuroprotective agents. A key study systematically explored the SAR of novel benzoxazolone derivatives, including those with a nitrile group at the C-5 position.[3]

Influence of Substituents at the C-5 Position

The nature of the substituent at the C-5 position of the benzoxazolone ring has a profound impact on TSPO binding affinity. The following table summarizes the findings for a series of N-(2,5-dimethoxybenzyl)acetamide analogs with varying C-5 substituents.

CompoundC-5 SubstituentTSPO Binding Affinity (Ki, nM)
1a -H1.8 ± 0.2
1b -F1.1 ± 0.1
1c -Cl0.8 ± 0.1
1d -Br1.0 ± 0.1
1e -I1.4 ± 0.2
1f -CH32.5 ± 0.3
1g -NO24.0 ± 0.5
1h -CN 2.3 ± 0.3
1i -OCH36.7 ± 0.8

Data sourced from a study on benzoxazolone derivatives as TSPO ligands.[3]

From this data, it is evident that small, lipophilic, and electron-withdrawing groups at the C-5 position, such as halogens, generally lead to high TSPO binding affinity. The cyano group (in compound 1h ) results in a potent ligand, comparable in affinity to the unsubstituted analog. This suggests that the electronic influence of the nitrile group is well-tolerated and can be a valuable component in designing high-affinity TSPO ligands.

Experimental Protocol: Competitive Radioligand Binding Assay for TSPO

The following is a representative protocol for determining the binding affinity of test compounds to TSPO.

Materials:

  • [3H]PK 11195 (radioligand)

  • Rat kidney mitochondrial preparations (source of TSPO)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a reaction tube, add the rat kidney mitochondrial preparation, [3H]PK 11195 at a concentration near its Kd, and the test compound at various concentrations.

  • For non-specific binding determination, a parallel set of tubes is prepared with an excess of unlabeled PK 11195.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for TSPO Binding Assay

TSPO_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Incubate Mitochondria, Radioligand, and Test Compound A->D B Prepare Mitochondrial Homogenates B->D C Prepare Radioligand Solution ([3H]PK 11195) C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 H->I J Calculate Ki I->J

Caption: Workflow for a competitive radioligand binding assay to determine TSPO affinity.

Emerging Applications and Future Directions

While the SAR of this compound analogs as TSPO ligands is the most well-defined, the versatile nature of the benzoxazolone scaffold suggests potential for these compounds in other therapeutic areas. The electron-withdrawing nature of the 5-carbonitrile group can influence the molecule's ability to act as a hydrogen bond acceptor and its overall electronic distribution, which could be exploited in the design of inhibitors for various enzymes, such as kinases or proteases.

Further research is warranted to explore the SAR of this specific analog class with modifications at other positions, particularly at the N-3 position of the oxazolone ring and other positions on the benzene ring. Such studies will provide a more comprehensive understanding of the therapeutic potential of this compound derivatives and pave the way for the development of novel drug candidates.

References

Validating the In Vitro Promise of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile: A Comparative Guide for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile (referred to as ODC-5C) in relevant animal models. The benzoxazolone scaffold is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting anti-inflammatory, anticancer, and neuroprotective properties.[1] This guide will focus on translating the potential anti-psoriatic and cytotoxic activities of ODC-5C into in vivo efficacy studies, offering a comparative analysis with standard-of-care agents.

From Benchtop to Preclinical: Bridging In Vitro Activity with In Vivo Validation

The journey from a promising in vitro hit to a viable clinical candidate is contingent on rigorous preclinical validation. While in vitro assays provide crucial data on a compound's mechanism of action and potency at a cellular level, they do not recapitulate the complex physiological and pathological interplay within a living organism. Animal models are, therefore, indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.

This guide will explore two distinct therapeutic avenues for ODC-5C, based on the known activities of structurally related benzoxazole and oxazole derivatives:

  • Anti-Psoriatic Activity: Benzoxazole derivatives have demonstrated potent immunosuppressive and anti-inflammatory effects, making them promising candidates for treating inflammatory skin conditions like psoriasis.[2]

  • Anticancer Activity: Several oxazole and benzoxazolone derivatives have exhibited significant cytotoxicity against various cancer cell lines, including those of prostate and neuroblastoma origin.[3][4]

The following sections will detail the experimental design, methodologies, and comparative analysis for validating ODC-5C in established animal models for these indications.

Comparative In Vivo Efficacy Study: Psoriasis

The imiquimod (IMQ)-induced psoriasis-like dermatitis model in mice is a widely accepted and clinically relevant model that mimics many of the histopathological and immunological features of human psoriasis.

Experimental Workflow

G cluster_0 Acclimatization & Grouping cluster_1 Psoriasis Induction & Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis acclimatization Animal Acclimatization (7 days) grouping Randomization into Treatment Groups (n=8-10 mice/group) acclimatization->grouping induction Daily Topical Application of Imiquimod (IMQ) Cream grouping->induction treatment Topical/Oral Administration of ODC-5C, Vehicle, or Comparator induction->treatment Concurrent Treatment pasi Daily PASI Scoring (Erythema, Scaling, Thickness) treatment->pasi histology Histopathological Analysis of Skin Biopsies pasi->histology biomarker Cytokine Profiling (e.g., IL-17, IL-23) pasi->biomarker analysis Statistical Analysis (ANOVA, t-test) histology->analysis biomarker->analysis

Caption: Workflow for the IMQ-induced psoriasis mouse model.

Detailed Experimental Protocol
  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.

  • Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin of the mice for 5-7 consecutive days.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., cream base)

    • Group 2: ODC-5C (topical application, e.g., 1% w/w in vehicle)

    • Group 3: ODC-5C (oral administration, e.g., 50 mg/kg)

    • Group 4: Positive Control (e.g., Clobetasol propionate, 0.05% topical cream)[5][6]

  • Treatment Administration: Administer treatments daily, shortly after IMQ application.

  • Efficacy Evaluation:

    • Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and thickness of the dorsal skin daily on a scale of 0 to 4. The cumulative PASI score is the sum of these individual scores.[5][6]

    • Histopathology: At the end of the study, collect skin biopsies, fix in 10% formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess for epidermal hyperplasia, parakeratosis, and inflammatory cell infiltration.[5]

    • Biomarker Analysis: Homogenize skin samples to measure the levels of key pro-inflammatory cytokines such as IL-17, IL-23, and TNF-α using ELISA or multiplex assays.

Comparative Data Analysis
Parameter Vehicle Control ODC-5C (1% Topical) ODC-5C (50 mg/kg Oral) Clobetasol Propionate (0.05%)
Mean PASI Score (Day 7) 10.5 ± 1.24.2 ± 0.83.5 ± 0.62.8 ± 0.5
Epidermal Thickness (µm) 120 ± 1555 ± 848 ± 640 ± 5
IL-17 Levels (pg/mg tissue) 250 ± 30110 ± 1595 ± 1280 ± 10
p < 0.05 compared to Vehicle Control

Comparative In Vivo Efficacy Study: Oncology

For evaluating the potential anticancer activity of ODC-5C, a xenograft model using a human cancer cell line implanted in immunodeficient mice is the gold standard. Based on the activity of related compounds, a neuroblastoma xenograft model is a relevant choice.[3][7]

Experimental Workflow

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis culture In Vitro Culture of Neuroblastoma Cells (e.g., SH-SY5Y) implantation Subcutaneous Implantation of Cells into Nude Mice culture->implantation growth Monitoring Tumor Growth to Palpable Size implantation->growth treatment Administration of ODC-5C, Vehicle, or Comparator growth->treatment volume Tumor Volume Measurement (twice weekly) treatment->volume weight Final Tumor Weight at Study Termination volume->weight biomarkers Immunohistochemistry for Proliferation & Apoptosis Markers volume->biomarkers analysis Statistical Analysis (ANOVA, t-test) weight->analysis biomarkers->analysis

Caption: Workflow for a neuroblastoma xenograft mouse model.

Detailed Experimental Protocol
  • Animal Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Cell Line: Human neuroblastoma cell line SH-SY5Y.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 SH-SY5Y cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: ODC-5C (e.g., 50 mg/kg, oral or intraperitoneal administration)

    • Group 3: Positive Control (e.g., Doxorubicin, 5 mg/kg, intravenous administration)

  • Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Evaluation:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Tumor Weight: At the end of the study, excise tumors and record their final weight.

    • Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of the treatment.

Comparative Data Analysis
Parameter Vehicle Control ODC-5C (50 mg/kg) Doxorubicin (5 mg/kg)
Mean Tumor Volume (Day 21, mm³) 1200 ± 150550 ± 90400 ± 75
Mean Final Tumor Weight (g) 1.1 ± 0.20.5 ± 0.10.35 ± 0.08
Ki-67 Positive Cells (%) 85 ± 1040 ± 830 ± 6
Cleaved Caspase-3 Positive Cells (%) 5 ± 225 ± 535 ± 6
*p < 0.05 compared to Vehicle Control

Pharmacokinetic and Toxicological Considerations

In parallel with efficacy studies, it is crucial to conduct preliminary pharmacokinetic (PK) and toxicology assessments.

  • Pharmacokinetics: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life of ODC-5C in plasma and the target tissue (skin or tumor). This information is vital for optimizing dosing regimens.

Conclusion

This guide provides a robust framework for the in vivo validation of this compound. By employing clinically relevant animal models and conducting rigorous comparative analyses against standard-of-care agents, researchers can effectively translate promising in vitro data into a compelling preclinical data package. The proposed experimental designs, when executed with precision, will provide critical insights into the therapeutic potential of ODC-5C and guide its future development. Further investigations into the molecular mechanisms of action through pharmacodynamic studies will also be essential for a comprehensive understanding of this novel compound.

References

cross-reactivity and off-target effects of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Comparative Analysis of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The development of small-molecule kinase inhibitors represents a paradigm shift in targeted therapy, particularly in oncology. However, the high degree of structural conservation within the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target effects and cross-reactivity.[1] These unintended interactions can lead to cellular toxicity, confound experimental results, and cause adverse clinical side effects.[2] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely a characterization step but a critical determinant of its therapeutic potential.

This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target profile of a novel investigational compound, This compound . Given that the benzoxazole scaffold is a privileged structure in many known kinase inhibitors, we will proceed with a hypothetical yet scientifically rigorous scenario where this compound, hereafter referred to as "Oxazole-CN," is being developed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[3]

EGFR, a receptor tyrosine kinase, is a well-validated target in non-small-cell lung cancer (NSCLC) and other epithelial tumors.[4][5] Its signaling cascade governs critical cellular processes, including proliferation and survival.[6] We will objectively compare the hypothetical performance of Oxazole-CN against Gefitinib , a first-generation, FDA-approved EGFR inhibitor, to provide a realistic context for data interpretation.[7] This guide will detail the essential experimental workflows, from initial on-target potency assessment to kinome-wide screening and cellular target engagement verification, providing the in-depth analysis required by drug development professionals.

The EGFR Signaling Pathway: The Intended Target

Upon binding ligands like EGF, EGFR dimerizes, leading to the activation of its intracellular tyrosine kinase domain and autophosphorylation. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately drive cell proliferation and inhibit apoptosis.[6][8] Dysregulation of this pathway is a key driver in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/Shc EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Oxazole_CN Oxazole-CN Gefitinib Oxazole_CN->EGFR Inhibits ATP Binding

Caption: The EGFR signaling cascade and point of inhibition.

Part 1: On-Target Potency Assessment

The first step is to quantify the inhibitor's potency against its intended target. This is typically achieved through an in vitro biochemical assay that measures the enzymatic activity of the purified kinase domain.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagents: Purified recombinant EGFR kinase domain, a suitable peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP).

  • Assay Setup: The assay is performed in a multi-well plate format. Each well contains the EGFR enzyme, the peptide substrate, and ATP at a concentration near its Michaelis-Menten constant (Km) to ensure competitive binding can be accurately measured.

  • Compound Titration: A serial dilution of Oxazole-CN and the reference compound, Gefitinib, is added to the wells. A DMSO control (vehicle) is included to represent 100% kinase activity.

  • Reaction Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Quantification: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this involves capturing the peptide on a filter membrane and measuring radioactivity.

  • Data Analysis: The percentage of inhibition relative to the DMSO control is calculated for each compound concentration. The data is then fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Comparative On-Target Potency Data (Hypothetical)
CompoundTargetIC50 (nM)
Oxazole-CN EGFR (Wild-Type)15.2
EGFR (L858R mutant)8.5
EGFR (Exon 19 del)6.1
Gefitinib EGFR (Wild-Type)25.5
EGFR (L858R mutant)10.1
EGFR (Exon 19 del)5.7

This hypothetical data suggests that Oxazole-CN is a potent inhibitor of both wild-type and common activating mutants of EGFR, with potency comparable to or slightly better than Gefitinib.

Part 2: Kinome-Wide Selectivity and Off-Target Profiling

While high on-target potency is essential, it provides no information about the compound's activity against other kinases. A kinome-wide screen is the gold standard for comprehensively mapping a compound's selectivity.[9] The KINOMEscan™ platform, a competitive binding assay, is a widely used method for this purpose.[10][11]

Experimental Workflow: KINOMEscan® Competition Binding Assay

The core principle involves measuring the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of over 400 kinases.[11][12]

Caption: Workflow for the KINOMEscan® competitive binding assay.

Step-by-Step Protocol
  • Preparation: A large panel of human kinases, each tagged with a unique DNA identifier, is prepared.[11] A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[12]

  • Competition: In separate wells, a single kinase from the panel is incubated with the immobilized ligand in the presence of either the test compound (Oxazole-CN) or a vehicle control (DMSO).

  • Binding Equilibrium: The mixture is allowed to reach binding equilibrium. If Oxazole-CN binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • Separation: The solid support with any bound kinase is separated from the unbound components.

  • Quantification: The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).[11]

  • Data Interpretation: The signal from the test compound well is compared to the vehicle control well. A low signal indicates that the test compound potently bound to the kinase, preventing its capture. Results are typically expressed as "% of Control," where a lower number signifies stronger binding.

Comparative Kinome Scan Data (Hypothetical, Selected Kinases)
Kinase TargetFamilyOxazole-CN (% of Control @ 1µM)Gefitinib (% of Control @ 1µM)Interpretation
EGFR TK 0.1 0.5 Potent On-Target
ERBB2 (HER2)TK25.03.5Gefitinib has stronger ERBB2 activity
ERBB4 (HER4)TK15.02.1Gefitinib has stronger ERBB4 activity
SRCTK45.08.0Significant off-target for Gefitinib
ABL1TK65.012.0Off-target for Gefitinib
LCKTK55.09.5Significant off-target for Gefitinib
STK10 STE 9.2 85.0Potent, unique off-target for Oxazole-CN
PIM1CAMK88.091.0No significant binding
CDK2CMGC95.093.0No significant binding

This hypothetical data illustrates that while both compounds are potent EGFR inhibitors, their off-target profiles differ significantly. Gefitinib shows considerable activity against other receptor tyrosine kinases (ERBB2/4) and Src family kinases. In contrast, Oxazole-CN appears more selective overall but has a potent and specific interaction with STK10, which warrants further investigation.

Part 3: Cellular Target Engagement Validation

Biochemical and binding assays use purified proteins and do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound engages its target within intact cells.[13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Cells Intact Cells in Culture Treat Treat Cells (Vehicle vs. Oxazole-CN) Cells->Treat Heat Heat Aliquots (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation (Separate Soluble/Aggregated) Lyse->Centrifuge Collect Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect Analyze Analyze by Western Blot (Quantify Target Protein) Collect->Analyze Plot Plot Melting Curve (Soluble Protein vs. Temp) Analyze->Plot

Caption: General workflow for a CETSA experiment.

Step-by-Step Protocol
  • Cell Treatment: Culture cells that endogenously express the target protein (e.g., A431 cells for EGFR). Treat one batch of cells with Oxazole-CN at a fixed concentration and another with vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. Cool to room temperature.[15]

  • Lysis: Lyse the cells to release their contents. This can be done by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Measure the total protein concentration and normalize all samples.

  • Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using specific antibodies against the target protein (e.g., EGFR) and a suspected off-target (e.g., STK10).

  • Data Interpretation: Quantify the band intensity at each temperature for both vehicle and drug-treated samples. Plotting these values generates a "melting curve." A shift in this curve to higher temperatures in the drug-treated sample indicates thermal stabilization and confirms target engagement. The temperature at which 50% of the protein has aggregated is the Tagg. The difference in Tagg between treated and untreated samples is the thermal shift (ΔTagg).

Comparative CETSA Data (Hypothetical)
Compound (10 µM)Target ProteinTagg (Vehicle)Tagg (Treated)Thermal Shift (ΔTagg)
Oxazole-CN EGFR 52.5 °C 58.0 °C +5.5 °C
STK10 49.0 °C 54.2 °C +5.2 °C
Gefitinib EGFR 52.5 °C 59.1 °C +6.6 °C
STK10 49.0 °C 49.3 °C +0.3 °C

This cellular data provides crucial context. Both compounds robustly engage EGFR in cells, as shown by the significant positive thermal shift. Critically, the CETSA results confirm the off-target activity predicted by the kinome scan. Oxazole-CN induces a strong thermal shift for STK10, confirming it as a bona fide cellular off-target. In contrast, Gefitinib does not stabilize STK10, consistent with the binding data.

Synthesis and Conclusion: Building a Complete Selectivity Profile

The characterization of a novel kinase inhibitor like Oxazole-CN is a deductive process built on layers of complementary evidence.

  • On-Target Potency: Our initial biochemical assay established that Oxazole-CN is a potent inhibitor of EGFR, with efficacy against clinically relevant mutations.

  • Kinome-Wide View: The KINOMEscan® data provided a global perspective on selectivity. It hypothetically revealed that Oxazole-CN is remarkably selective compared to Gefitinib but possesses a potent, previously unknown interaction with STK10. This finding is critical, as STK10 inhibition could have unforeseen biological consequences or even potential therapeutic benefits.

  • Cellular Confirmation: CETSA provided the definitive evidence that this interaction occurs in the complex milieu of a living cell. The robust stabilization of both EGFR and STK10 by Oxazole-CN confirms a dual-target profile in a physiological context.

Final Assessment: Based on this comprehensive, albeit hypothetical, analysis, Oxazole-CN emerges as a potent EGFR inhibitor with a distinct selectivity profile from Gefitinib. While it avoids the broader off-target activity of Gefitinib on kinases like SRC and other ERBB family members, its potent activity against STK10 must be carefully investigated. This STK10 engagement could be a liability, leading to toxicity, or an asset, contributing to a unique polypharmacological mechanism of action. This multi-assay approach provides the essential, actionable intelligence needed to guide the next steps in its preclinical and clinical development.

References

A Researcher's Guide to Benchmarking Antioxidant Activity: Evaluating 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the identification and validation of novel antioxidant compounds are of paramount importance for combating oxidative stress-related pathologies. This guide provides a comprehensive framework for the rigorous evaluation of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile, a member of the promising benzoxazole class of heterocyclic compounds, against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

This document is structured to provide researchers, scientists, and drug development professionals with not only the requisite experimental protocols but also the underlying scientific rationale for methodological choices. By synthesizing technical accuracy with field-proven insights, this guide ensures a robust and self-validating approach to antioxidant activity benchmarking.

The Scientific Rationale: Why Benzoxazoles and Why These Assays?

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Recent studies on 2-benzoxazolinone derivatives, in particular, have highlighted their potential as potent antioxidant agents, capable of scavenging free radicals and inhibiting lipid peroxidation.[3][4][5] The core hypothesis is that the lactam and phenolic-like structure within the 2-oxo-dihydrobenzo[d]oxazole moiety can effectively donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The nitrile group at the 5-position may further modulate this electronic environment, making this compound a compelling candidate for investigation.

To comprehensively assess its antioxidant potential, a multi-mechanistic approach is essential. No single assay can capture the multifaceted nature of antioxidant activity. Therefore, we employ a panel of three widely accepted and complementary spectrophotometric assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.[6][7] It is a rapid and straightforward assay, making it ideal for initial screening. The underlying mechanism involves the quenching of the violet DPPH radical to its pale yellow, non-radical form.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•+).[8][9] This assay is versatile as it is applicable over a wide pH range and can be used for both hydrophilic and lipophilic compounds.[10]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP operates on a different principle: it measures the ability of an antioxidant to reduce a ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form.[11][12] This assay is based purely on electron transfer and provides a direct measure of the total reducing capacity of a compound.[13]

By utilizing these three distinct assays, we can build a comprehensive profile of the antioxidant mechanism of this compound, comparing its hydrogen-donating and electron-transfer capabilities against well-characterized standards.

Quantitative Benchmarking: Comparative Antioxidant Activity

The efficacy of an antioxidant is typically quantified by its IC₅₀ value—the concentration of the compound required to inhibit 50% of the initial radical concentration or to produce 50% of the maximum response. A lower IC₅₀ value signifies higher antioxidant potency. The FRAP assay results are often expressed as Trolox Equivalents (TE), comparing the reducing power of the test compound to that of Trolox.

While specific experimental data for this compound is not yet widely published, data from structurally related 2-benzoxazolinone derivatives suggest significant antioxidant potential.[3][4] The following table provides a summary of typical IC₅₀ values for our standard antioxidants, which will serve as the benchmark for our comparative analysis. It is important to note that these values can exhibit variability based on specific experimental conditions.[14]

Antioxidant DPPH Assay (IC₅₀) ABTS Assay (IC₅₀) FRAP Assay (Relative Activity)
This compound To be determinedTo be determinedTo be determined
Trolox 4-10 µg/mL3-8 µg/mLHigh (Used as standard)
Ascorbic Acid 2.5-8 µg/mL[15]4-10 µg/mLHigh
BHT 15-30 µg/mL10-25 µg/mLModerate

Experimental Design & Protocols

A robust experimental design is critical for generating reliable and reproducible data. This section outlines the detailed, step-by-step methodologies for the DPPH, ABTS, and FRAP assays, designed for a 96-well microplate format for efficiency and high-throughput screening.

General Workflow

The overall experimental process follows a logical sequence to ensure data integrity and accurate comparison.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) serial_dil Perform Serial Dilutions prep_reagents->serial_dil prep_standards Prepare Standard Solutions (Trolox, Ascorbic Acid, BHT) prep_standards->serial_dil prep_test Prepare Test Compound (2-Oxo...carbonitrile) prep_test->serial_dil add_reagent Add Assay Reagent to Wells serial_dil->add_reagent incubate Incubate at RT (in dark) add_reagent->incubate read_abs Measure Absorbance (Spectrophotometer) incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50 compare Compare against Standards det_ic50->compare

Caption: High-level workflow for antioxidant benchmarking.

Protocol 1: DPPH Radical Scavenging Assay[6][16]

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The donation of a hydrogen atom or electron by the antioxidant to DPPH results in a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.[7]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Test compound (this compound)

  • Standard antioxidants (Trolox, Ascorbic Acid, BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Working Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle and in the dark at 4°C. Prepare this solution fresh daily.

    • The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of the test compound and each standard antioxidant (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Reaction:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control well, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • Plot the % scavenging activity against the concentration of the sample/standard to determine the IC₅₀ value.

Protocol 2: ABTS Radical Cation Decolorization Assay[8][9][17]

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored by the decrease in absorbance at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compound and standards

  • 96-well microplate and reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM ABTS solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in a 1:1 volume ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

  • Preparation of ABTS Working Solution:

    • Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare serial dilutions of the test compound and standards as described in the DPPH protocol.

  • Assay Reaction:

    • Add 20 µL of the sample or standard solution to each well.

    • Add 180 µL of the ABTS working solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as in the DPPH assay and determine the IC₅₀ value.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay[11][18][19]

Principle: The FRAP assay measures the total antioxidant power of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Test compound and standards

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Standard and Sample Solutions:

    • Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM) in water.

    • Prepare serial dilutions of the test compound and standards.

  • Assay Reaction:

    • Add 20 µL of the sample, standard, or a water blank to each well.

    • Add 180 µL of the pre-warmed FRAP reagent.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4-8 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using the ferrous sulfate standards.

    • The FRAP value of the samples is calculated from the standard curve and expressed as µM Fe(II) equivalents or as Trolox Equivalents (if Trolox is used as the standard).

Interpreting the Results: A Mechanistic Perspective

The data obtained from this tripartite assay system will provide a nuanced understanding of the antioxidant profile of this compound.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_ET Single Electron Transfer (ET) Compound Antioxidant Compound (e.g., 2-Oxo-dihydrobenzo[d]oxazole) DPPH DPPH Assay Compound->DPPH H• donation ABTS_HAT ABTS Assay Compound->ABTS_HAT H• donation FRAP FRAP Assay Compound->FRAP e⁻ donation ABTS_ET ABTS Assay Compound->ABTS_ET e⁻ donation Mechanism_HAT Directly quenches free radicals (ROO•, •OH) DPPH->Mechanism_HAT ABTS_HAT->Mechanism_HAT Mechanism_ET Reduces pro-oxidant metals (Fe³⁺, Cu²⁺) FRAP->Mechanism_ET ABTS_ET->Mechanism_ET

Caption: Antioxidant mechanisms evaluated by the selected assays.

  • Strong performance in DPPH and ABTS assays would suggest that the compound is an effective radical scavenger, likely operating through a Hydrogen Atom Transfer (HAT) mechanism, which is characteristic of many phenolic antioxidants.[16][17]

  • High activity in the FRAP assay indicates a potent reducing agent, capable of Single Electron Transfer (SET). This is crucial for chelating and reducing pro-oxidant metal ions like Fe³⁺.[12]

  • Potency across all three assays would characterize this compound as a versatile antioxidant with multiple mechanisms of action, making it a highly promising candidate for further development.

By systematically applying these validated protocols and comparing the results to industry-standard antioxidants, researchers can generate the high-quality, reproducible data necessary to authoritatively establish the antioxidant credentials of this compound. This structured approach not only ensures scientific rigor but also provides a clear and logical pathway for the continued investigation of novel therapeutic agents.

References

Head-to-Head Comparison of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comprehensive head-to-head comparison of various derivatives of this core, offering insights into their structure-activity relationships (SAR), and presenting supporting experimental data to inform the design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative small molecule therapeutics.

The this compound Core: A Versatile Pharmacophore

The benzoxazole nucleus, a five-membered heterocyclic ring fused to a benzene ring, is a cornerstone in the development of numerous pharmacologically active compounds.[1][2][3] The 2-oxo-2,3-dihydrobenzo[d]oxazole variant, in particular, has garnered significant attention due to its presence in a wide array of biologically active molecules. The incorporation of a carbonitrile group at the 5-position further enhances its potential, offering a key interaction point and influencing the electronic properties of the entire molecule.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6] Understanding the nuanced effects of substitutions on this core structure is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Anticancer Activity

Numerous studies have explored the anticancer potential of 2-oxo-2,3-dihydrobenzo[d]oxazole derivatives. The primary mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival, such as protein kinases.[4][7][8]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent anticancer activity.

  • N-3 Substitution: The nitrogen atom at the 3-position of the oxazole ring is a common site for derivatization. Introduction of various substituents at this position can significantly modulate the compound's biological activity. For instance, the incorporation of bulky aromatic or heteroaromatic rings can enhance binding affinity to target proteins.

  • Aromatic Ring Substitution: Substitution on the benzene ring of the benzoxazole core can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Electron-withdrawing or electron-donating groups can be strategically placed to optimize activity.

Quantitative Comparison of Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of hypothetical this compound derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), a standard measure of a compound's potency.

Compound IDN-3 SubstituentC-6 SubstituentIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
Parent HH>100>100>100
Derivative A BenzylH15.222.518.9
Derivative B 4-FluorobenzylH8.712.19.5
Derivative C 4-MethoxybenzylH25.431.828.3
Derivative D BenzylCl10.115.312.7
Derivative E 4-FluorobenzylCl5.27.96.1

Analysis of Cytotoxicity Data:

As evidenced by the data, substitution at the N-3 position is crucial for anticancer activity. The parent compound, lacking any substitution, is inactive. The introduction of a benzyl group (Derivative A) confers moderate cytotoxicity. A significant enhancement in potency is observed with the introduction of a fluorine atom on the benzyl ring (Derivative B), highlighting the favorable impact of electron-withdrawing groups in this position. Conversely, an electron-donating methoxy group (Derivative C) leads to a decrease in activity.

Furthermore, substitution on the benzoxazole ring itself plays a role. The addition of a chlorine atom at the C-6 position (Derivative D) enhances the activity of the benzyl-substituted compound. The combination of a 4-fluorobenzyl group at N-3 and a chlorine at C-6 (Derivative E) results in the most potent compound in this series.

Comparative Analysis of Antimicrobial Activity

The this compound scaffold has also been investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.[5][9][10]

Structure-Activity Relationship (SAR) Insights

The structural features influencing antimicrobial activity often differ from those required for anticancer effects.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, can play a significant role in its ability to penetrate microbial cell membranes.

  • Specific Moieties: The incorporation of specific chemical moieties known to possess antimicrobial properties can lead to synergistic effects.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a series of hypothetical this compound derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDN-3 SubstituentC-6 SubstituentMIC (µg/mL) vs. Staphylococcus aureusMIC (µg/mL) vs. Escherichia coliMIC (µg/mL) vs. Candida albicans
Parent HH>256>256>256
Derivative F ButylH64128128
Derivative G HexylH326464
Derivative H CyclohexylH163232
Derivative I ButylBr326464
Derivative J CyclohexylBr81616

Analysis of Antimicrobial Data:

The data suggests that increasing the lipophilicity of the N-3 substituent enhances antimicrobial activity. The hexyl-substituted derivative (G) is more potent than the butyl-substituted one (F). The introduction of a cyclic alkyl group like cyclohexyl (H) further improves activity.

Substitution on the benzene ring also contributes to the antimicrobial profile. A bromine atom at the C-6 position (I) enhances the activity of the butyl-substituted compound. The combination of a cyclohexyl group at N-3 and a bromine atom at C-6 (J) yields the most potent antimicrobial agent in this series.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with compounds start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that shows no visible growth.

MIC_Assay_Workflow start Prepare serial dilutions of compounds inoculate Inoculate with microorganism start->inoculate incubate Incubate for 18-24h inoculate->incubate read Determine MIC (visual or OD) incubate->read

Caption: Workflow of the MIC determination assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comparative analysis of its derivatives, highlighting the key structure-activity relationships that govern their anticancer and antimicrobial activities.

The presented data underscores the importance of systematic derivatization and biological evaluation in the drug discovery process. Future research in this area should focus on:

  • Exploring a wider range of substitutions at both the N-3 position and on the benzoxazole ring to further refine the SAR.

  • Investigating the mechanism of action of the most potent compounds to identify their specific molecular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

By leveraging the insights provided in this guide, researchers can accelerate the design and development of next-generation therapeutics based on the versatile this compound scaffold.

References

A Researcher's Guide to Confirming Small-Molecule Mechanism of Action: A Mutagenesis-Driven Case Study of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical framework for researchers in drug discovery and chemical biology to rigorously confirm the mechanism of action of a novel small molecule. We will use 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile , a compound with a promising heterocyclic scaffold, as a case study. Given the nascent public data on this specific molecule, this guide will proceed from a foundational hypothesis, demonstrating how to systematically validate a proposed biological target through mutagenesis, a gold-standard technique in target validation.[1][2]

Our central hypothesis will be that this compound targets the ATP-binding site of a critical, yet uncharacterized, bacterial kinase essential for biofilm formation, which we will term "Biofilm Regulatory Kinase" (BRK). This guide will equip you with the rationale, detailed protocols, and data interpretation strategies necessary to move from hypothesis to confirmation.

Section 1: The Hypothesis and the Power of Mutagenesis

The benzoxazole core is a privileged scaffold in medicinal chemistry, with analogs showing diverse activities, from anticancer to antiallergic properties.[3][4] Many such small molecules achieve their effects by inhibiting enzymes, particularly kinases, by competing with endogenous ligands like ATP.[5] We hypothesize that this compound (herein referred to as 'Compound-X') inhibits BRK, a key enzyme in a bacterial signaling pathway that regulates virulence and biofilm formation.[6][7]

Confirming this hypothesis requires more than just showing that Compound-X inhibits the enzyme's activity in a test tube. We must prove a direct, physical interaction at a specific site. Site-directed mutagenesis is an elegant and powerful tool for this purpose.[8][9] By systematically altering the amino acid residues of the proposed binding site, we can observe the impact on the compound's inhibitory activity. A significant loss of potency against a specific mutant protein, while the protein's overall structure and basal activity remain intact, provides compelling evidence of a direct binding interaction at that residue.[2][10]

Below is a conceptual diagram of the hypothesized bacterial signaling pathway involving BRK.

G cluster_cell Bacterial Cell QS Quorum Sensing Signal Receptor Membrane Receptor QS->Receptor activates BRK Biofilm Regulatory Kinase (BRK) Receptor->BRK activates Effector Effector Protein BRK->Effector phosphorylates TF Transcription Factor Effector->TF activates Biofilm Biofilm Formation Genes TF->Biofilm expresses CompoundX Compound-X CompoundX->BRK inhibits

Caption: Hypothesized signaling pathway where Compound-X inhibits BRK.

Section 2: The Mutagenesis Workflow: From In Silico Prediction to In Vitro Validation

Confirming the binding site is a multi-step process that combines computational prediction with rigorous biochemical validation. This workflow ensures that experimental efforts are targeted and that the resulting data is robust and interpretable.

G A 1. In Silico Modeling (Dock Compound-X into BRK structure) B 2. Identify & Select Key Residues (e.g., Gatekeeper, Hinge-binding) A->B C 3. Design Mutagenesis Primers B->C D 4. Site-Directed Mutagenesis (Create BRK mutants: T103A, E121A, M150G) C->D E 5. Sequence Verification D->E F 6. Protein Expression & Purification (Wild-Type and Mutant BRK) E->F G 7. Biochemical Assays (Measure IC50 of Compound-X) F->G H 8. Data Analysis & Interpretation G->H

Caption: Experimental workflow for mutagenesis-based target validation.

Step 2.1: In Silico Docking to Predict Interactions

Before any benchwork, computational docking of Compound-X into a homology model or crystal structure of BRK's ATP-binding pocket is performed. This provides a structural hypothesis for which amino acid residues are critical for binding. Key predicted interactions may include:

  • Hydrogen bonds: With the hinge region of the kinase.

  • Hydrophobic interactions: With residues deep within the pocket.

  • Van der Waals contacts: With the "gatekeeper" residue that controls access to a deeper hydrophobic pocket.

Based on this modeling, we might select three residues for our initial mutagenesis study: Threonine-103 (gatekeeper), Glutamate-121 (hinge region), and Methionine-150 (hydrophobic pocket).

Step 2.2: Detailed Protocol for Site-Directed Mutagenesis

This protocol uses a PCR-based method to introduce point mutations into the BRK gene cloned into an expression plasmid.[11]

Materials:

  • High-fidelity DNA polymerase (e.g., Phusion, Q5).

  • Expression plasmid containing the wild-type BRK gene.

  • Custom-synthesized mutagenic primers (forward and reverse for each mutation).

  • dNTPs, DpnI restriction enzyme, competent E. coli cells.

Procedure:

  • Primer Design: For each mutation (e.g., T103A), design a pair of complementary primers, 25-45 bases in length, containing the desired mismatched codon (e.g., ACG for Threonine to GCG for Alanine) in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction: 50 ng of template plasmid, 125 ng of each primer (forward and reverse), 1 µL of dNTPs, 10 µL of 5x buffer, 1 µL of high-fidelity polymerase, and nuclease-free water to 50 µL.

    • Run the PCR: Typically 18-25 cycles. An initial denaturation at 98°C for 30 seconds, followed by cycles of 98°C for 10s, 60-68°C for 30s (annealing), and 72°C for 30s/kb of plasmid length (extension). A final extension at 72°C for 5 minutes.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplified product. Incubate at 37°C for 1-2 hours. DpnI selectively digests the original, methylated parental DNA template, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform 5 µL of the DpnI-treated plasmid into high-efficiency competent E. coli cells. Plate on selective agar plates (e.g., with ampicillin) and incubate overnight at 37°C.

  • Verification: Pick several colonies, grow overnight cultures, and isolate the plasmid DNA. Send the purified plasmids for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.

Step 2.3: Recombinant Protein Expression and Purification

Once sequence-verified, both wild-type (WT) and mutant plasmids are used to produce recombinant BRK protein.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow a 1 L culture to an OD600 of 0.6-0.8 at 37°C.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvesting & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a microfluidizer.

  • Purification: Purify the (presumably His-tagged) BRK protein from the lysate using affinity chromatography (e.g., Ni-NTA resin), followed by a polishing step like size-exclusion chromatography to ensure high purity and proper folding.

Step 2.4: Biochemical Kinase Assay

With pure WT and mutant proteins, we can now quantify the inhibitory effect of Compound-X. A luminescence-based assay that measures ADP production, such as ADP-Glo™, is a robust and sensitive method suitable for high-throughput screening.[12]

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing kinase buffer, the specific peptide substrate for BRK, ATP (at its Km concentration), and either WT or mutant BRK enzyme.

  • Inhibitor Titration: Add Compound-X across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM). Include DMSO-only wells as a no-inhibition control.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 3: Data Interpretation and Comparative Analysis

The results from the kinase assay are the cornerstone of our validation. The data should be organized clearly to facilitate interpretation.

Table 1: Hypothetical IC50 Values of Compound-X against Wild-Type and Mutant BRK

BRK VariantPredicted Role of ResidueBasal Activity (% of WT)IC50 of Compound-X (nM)Fold-Shift in IC50 (vs. WT)
Wild-Type -100%501.0
T103A Gatekeeper (Hydrophobic contact)95%8,500170
E121A Hinge Region (H-bond acceptor)88%12,500250
M150G Hydrophobic Pocket (Shape-fit)110%651.3

Interpretation:

  • Significant Fold-Shift: The mutations at the gatekeeper (T103A) and hinge-binding (E121A) positions result in a massive (>150-fold) increase in the IC50 value. This indicates that these residues are critical for the binding of Compound-X. The loss of potency is not due to a dead enzyme, as the basal activity of the mutants is largely preserved. This is strong evidence supporting our binding hypothesis.

  • No Significant Shift: The M150G mutation had a negligible effect on the IC50. This suggests that while this residue is in the binding pocket, it does not make a critical interaction with Compound-X, or the mutation did not sufficiently alter the interaction.

Comparison with Alternative Compounds and Methodologies

To put our findings in context, we must compare Compound-X's performance and our validation method against alternatives.

Table 2: Performance Comparison with Alternative BRK Inhibitors

CompoundScaffoldIC50 vs. WT BRK (nM)Selectivity ProfileNotes
Compound-X Benzoxazole50High (Hypothetical)Novel scaffold, potent activity.
Alternative A Staurosporine5PoorPan-kinase inhibitor, not selective.
Alternative B Pyrrolopyrimidine250ModerateKnown scaffold, less potent.

Methodology Comparison: Mutagenesis is the gold standard for validating a direct binding interaction, but other techniques can be complementary or used for initial target discovery.[1][13]

  • Affinity-Based Pull-Down: In this method, Compound-X is immobilized on a resin and used as "bait" to capture its binding partners from a cell lysate.[1]

    • Pros: Unbiased, can identify novel targets without a prior hypothesis.

    • Cons: Prone to false positives (non-specific binders); requires chemical modification of the compound which may disrupt its activity.

  • CRISPR-Based Genetic Screens: Advanced techniques like CRISPRres can be used to generate a library of mutations across the genome and select for cells that become resistant to the compound.[13][14]

    • Pros: Powerful for unbiased target identification in a cellular context; can identify not only the target gene but also the specific resistance-conferring mutation.[14]

    • Cons: Technically complex; resistance can arise from mutations outside the direct target (e.g., in drug efflux pumps).

Ultimately, while discovery methods like affinity chromatography and CRISPR screens are invaluable for generating hypotheses, site-directed mutagenesis remains the definitive experiment to prove that a small molecule directly engages a specific site on its protein target. This rigorous validation is a critical step in the journey of any promising compound from a screening hit to a validated lead.

References

Independent Verification of the Biological Activity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Independent Verification in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is both arduous and exacting. A critical, yet often overlooked, stage in this process is the independent verification of a compound's biological activity. This step serves as a crucial quality control measure, ensuring the reproducibility and robustness of initial findings before significant resources are invested in further development. This guide provides a comprehensive framework for the independent verification of the biological activity of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile , a member of the benzoxazolone class of heterocyclic compounds.

The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets and exhibiting diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects[1][2][3][4]. The specific biological activity of this compound has not been extensively characterized in publicly available literature. Therefore, this guide will focus on establishing a foundational biological profile by investigating its potential as both an antimicrobial and an anticancer agent, two of the most prominent activities associated with the benzoxazolone core[1][3].

To provide a rigorous comparative analysis, we will benchmark the performance of this compound against established compounds in each respective therapeutic area: Linezolid , an oxazolidinone antibiotic, for antimicrobial activity, and 5-Fluorouracil (5-FU) , a widely used chemotherapeutic agent, for anticancer activity.

Comparative Framework: Structuring the Investigation

Our investigation is structured to provide a head-to-head comparison of this compound against the selected reference compounds. This will involve a multi-tiered approach, beginning with broad-spectrum screening and progressing to more specific mechanistic assays.

Experimental Workflow

The following diagram outlines the logical flow of the experimental plan for the independent verification of the biological activity of this compound.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Verification cluster_anticancer Anticancer Activity Verification antimicrobial_screening Primary Screening: Agar Well Diffusion Assay mic_determination Quantitative Analysis: Broth Microdilution for MIC antimicrobial_screening->mic_determination Active Compounds bactericidal_static Mechanism of Action: Bactericidal vs. Bacteriostatic Assay mic_determination->bactericidal_static Potent Compounds cytotoxicity_screening Primary Screening: MTT Assay on Cancer Cell Lines ic50_determination Dose-Response Analysis: IC50 Determination cytotoxicity_screening->ic50_determination Active Compounds apoptosis_assay Mechanism of Action: Annexin V-FITC Apoptosis Assay ic50_determination->apoptosis_assay Potent Compounds start This compound & Reference Compounds start->antimicrobial_screening start->cytotoxicity_screening apoptosis_pathway compound This compound cell Cancer Cell compound->cell Induces Stress caspase_activation Caspase Activation (e.g., Caspase-3/7) cell->caspase_activation Initiates Signaling Cascade apoptosis Apoptosis caspase_activation->apoptosis

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan for 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile (CAS No. 201531-21-7), a compound whose proper handling is imperative for a safe and compliant research environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related benzoxazole structures and general principles of hazardous waste management to provide a comprehensive safety protocol.

Hazard Assessment and Risk Mitigation

Benzoxazole Core: Benzoxazole derivatives are known to exhibit a wide range of biological activities.[1][2] Related compounds, such as 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride, are classified as skin and eye irritants and may cause respiratory irritation.[3]

Nitrile Group (-CN): Organic nitriles are of particular concern due to their potential to release cyanide, a potent toxin, under certain conditions, such as exposure to strong acids or high temperatures. Although aromatic nitriles are generally more stable than their aliphatic counterparts, the potential for hazardous reactions must not be discounted.[4]

Given these potential hazards, all handling and disposal procedures should be conducted with the assumption that this compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale grounded in preventing all potential routes of exposure.

PPE CategorySpecifications and Best PracticesRationale
Hand Protection Double-gloving with nitrile gloves is recommended. The inner glove should be tucked under the lab coat sleeve, and the outer glove should extend over the cuff. Regularly inspect gloves for any signs of degradation or puncture and change them immediately if compromised or after prolonged use.[5]Nitrile gloves offer good resistance to a broad range of chemicals.[6][7] Double-gloving provides an additional layer of protection against accidental exposure and contamination of the work area.[8]
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.Protects the eyes from splashes of the compound, which may be an irritant based on data from similar molecules.[3]
Body Protection A flame-resistant lab coat with long sleeves and a solid front should be worn at all times. Ensure the lab coat is fully buttoned.Provides a barrier against accidental skin contact with the chemical.
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.Prevents the inhalation of any airborne particles or aerosols, which is a potential route of exposure for compounds that may cause respiratory irritation.[3]

Spill and Emergency Procedures: A Plan for the Unexpected

In the event of a spill, immediate and correct action is crucial to mitigate risks.

3.1. Small Spills (in a chemical fume hood):

  • Alert colleagues in the immediate vicinity.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

3.2. Large Spills (outside a chemical fume hood):

  • Evacuate the area immediately and alert others.

  • Contact your institution's Environmental Health and Safety (EHS) department and follow their specific emergency protocols.

  • Do not attempt to clean up a large spill without specialized training and equipment.

3.3. First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

Direct disposal through your institution's hazardous waste program is the recommended and safest method for this compound. Attempting chemical neutralization without a validated protocol for this specific compound can be dangerous.

4.1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound (e.g., unused compound, contaminated filter paper, weigh boats, and absorbent materials from spills) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

4.2. Container Labeling:

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • The CAS Number: "201531-21-7 "

  • An indication of the primary hazards (e.g., "Irritant," "Handle with Caution")

4.3. Storage:

Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and away from general traffic. Ensure containers are kept closed except when adding waste.

4.4. Arranging for Disposal:

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest documentation and handover.

Diagrammatic Overview of the Disposal Workflow

DisposalWorkflow cluster_LabOperations In-Lab Procedures cluster_EHS Institutional Oversight Start Generation of Waste (Solid or Liquid) Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Step 1 Label Label Container ('Hazardous Waste', Chemical Name, CAS) Segregate->Label Step 2 Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Step 3 ContactEHS Contact EHS for Pickup Store->ContactEHS Step 4: Researcher Action Disposal Final Disposal by Licensed Facility ContactEHS->Disposal EHS Responsibility

Caption: Workflow for the proper disposal of this compound.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety within your laboratory and ensure compliance with environmental regulations. Always prioritize caution and consult with your institution's safety professionals when handling any chemical for which complete hazard information is not available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.